1-(2-Chloropyrimidin-5-YL)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVHIVILJZRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547453 | |
| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110100-00-0 | |
| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone
CAS Number: 110100-00-0
This technical guide provides a comprehensive overview of 1-(2-Chloropyrimidin-5-YL)ethanone, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a solid, heterocyclic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 110100-00-0 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 92 °C | [1] |
| Boiling Point (Predicted) | 307.9 ± 15.0 °C | [1] |
| InChI Key | LISVHIVILJZRDH-UHFFFAOYSA-N | [2] |
Spectroscopic Data
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region for the pyrimidine protons.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display a signal for the carbonyl carbon, the methyl carbon, and four distinct signals for the carbons of the pyrimidine ring.
2.3. Mass Spectrometry
The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and chlorine.
2.4. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and characteristic bands for the C-Cl and C=N bonds of the chloropyrimidine ring.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method is the Friedel-Crafts acylation of 2-chloropyrimidine. This reaction typically involves an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
A generalized experimental workflow for a Friedel-Crafts acylation is depicted below:
Experimental Protocol (General Procedure for Friedel-Crafts Acylation):
-
To a cooled (0-5 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.
-
Stir the mixture for a short period to allow for the formation of the acylium ion.
-
Add 2-chloropyrimidine to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as crystallization or column chromatography.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 2-chloropyrimidine moiety serves as a versatile scaffold that can be modified to interact with the ATP-binding site of various kinases.
4.1. Role as a Kinase Inhibitor Precursor
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains. The acetyl group can be further modified, for example, by conversion to an oxime or by condensation reactions to build more complex heterocyclic systems. These modifications are crucial for achieving potency and selectivity for specific kinase targets.
The general synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors is outlined below:
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its spectroscopic properties and to develop detailed and optimized synthetic protocols.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloropyrimidin-5-YL)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, outlines relevant experimental protocols for their determination, and explores its potential applications in drug development, particularly in the context of kinase inhibition.
Core Physicochemical Properties
This compound is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetyl group at the 5-position.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [3] |
| Molecular Weight | 156.57 g/mol | [3] |
| Melting Point | 92 °C | [3] |
| Physical Form | Solid, Crystals | [1][2] |
| Boiling Point (Predicted) | 307.9 ± 15.0 °C | [3] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 140.0 ± 20.4 °C | [3] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | -20°C or Freezer | [1][2] |
Experimental Protocols
Synthesis of this compound
General Protocol for the Synthesis of Ketones from Nitriles using Grignard Reagents:
-
Reaction Setup: A solution of 2-chloropyrimidine-5-carbonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: The solution is cooled to 0°C, and a solution of methylmagnesium bromide in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.[4]
Protocol using a Capillary Melting Point Apparatus: [4][5][6][7]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10°C/minute) until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (typically ≤ 1°C).
Solubility Determination
Understanding the solubility of a compound is essential for its formulation and biological testing.
General Protocol for Qualitative Solubility Testing: [8][9][10][11][12]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
-
Procedure: To approximately 1 mg of this compound in a small test tube, add 0.1 mL of the chosen solvent.
-
Observation: Agitate the mixture and observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent at that concentration. If not, the solvent volume can be incrementally increased to assess the degree of solubility. Observations should be made at room temperature.
pKa Determination
The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]
Protocol using UV-Visible Spectrophotometry: [13][15][16][17][18]
-
Buffer Preparation: A series of buffer solutions with known pH values covering the expected pKa range are prepared.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then diluted with each buffer solution to a constant final concentration.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the compound have different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not publicly available, a general protocol for acquiring such data is as follows.[19][20][21][22] Predicted spectra can also be used for initial characterization.
General ¹H and ¹³C NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. The chemical shifts, multiplicities, and integration values of the signals are then analyzed to confirm the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
General Electron Ionization Mass Spectrometry (EI-MS) Protocol: [23]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. For this compound, characteristic fragments would likely arise from the loss of the acetyl group, the chlorine atom, and cleavage of the pyrimidine ring.
Role in Drug Discovery and Development
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with numerous approved drugs containing this scaffold.[24][25] They are particularly prominent as kinase inhibitors due to the ability of the pyrimidine nitrogen atoms to form key hydrogen bond interactions with the hinge region of the kinase active site.[24][25][26][27]
Potential Signaling Pathway Involvement: Kinase Inhibition
Given its structure, this compound is a candidate for development as a kinase inhibitor. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[28] The pyrimidine core of the molecule can serve as a scaffold to which various substituents can be attached to achieve potency and selectivity against specific kinases.
Caption: Potential mechanism of action for a pyrimidine-based kinase inhibitor.
Experimental Workflow for Kinase Inhibitor Screening
The discovery of novel kinase inhibitors typically involves high-throughput screening (HTS) of chemical libraries.[29][30][31][32][33]
References
- 1. This compound | 110100-00-0 [sigmaaldrich.com]
- 2. This compound | 110100-00-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. m.youtube.com [m.youtube.com]
- 13. ijper.org [ijper.org]
- 14. 2-氯嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. tsijournals.com [tsijournals.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijrpr.com [ijrpr.com]
- 29. benchchem.com [benchchem.com]
- 30. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Characterization of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of 1-(2-Chloropyrimidin-5-YL)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document combines known physical properties with predicted spectroscopic data to offer a detailed profile of the molecule. It outlines plausible synthetic routes and standard characterization methodologies, providing researchers with a foundational understanding for future laboratory work. The guide also includes standardized workflows for synthesis and analysis, visualized using Graphviz diagrams, to facilitate experimental design.
Introduction
This compound is a substituted pyrimidine derivative featuring a reactive chloropyrimidine ring and a ketone functional group. Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents. The chloro- and acetyl- substituents on the pyrimidine ring of the title compound offer versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide aims to consolidate the available information and provide a predictive analysis of its structural and spectroscopic properties.
Physicochemical Properties
Commercially available data provides some fundamental physical and chemical properties of this compound. These properties are essential for handling, storage, and initial experimental design.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 110100-00-0 | |
| Molecular Formula | C₆H₅ClN₂O | |
| Molecular Weight | 156.57 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | -20°C |
Proposed Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be proposed based on established methodologies for the preparation of similar pyrimidine derivatives. A common approach involves the use of a suitable pyrimidine precursor and an acetylating agent. One potential route could be the Friedel-Crafts acylation of 2-chloropyrimidine, although the regioselectivity would need to be carefully controlled.
A more likely and controlled synthesis would involve the construction of the substituted pyrimidine ring. A general strategy for the synthesis of 5-acyl-2-chloropyrimidines could start from a suitable three-carbon precursor that is first cyclized to form the pyrimidine ring, followed by chlorination and acylation steps.
Proposed Experimental Protocol (General):
A generalized protocol for the synthesis of a 5-acyl-2-chloropyrimidine is as follows:
-
Ring Formation: Condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with urea or a related amidine to form the pyrimidine ring.
-
Chlorination: The resulting hydroxypyrimidine can be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Acylation: Introduction of the acetyl group at the 5-position could be achieved through various methods, including Friedel-Crafts acylation of the 2-chloropyrimidine intermediate if the reaction is sufficiently regioselective.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Structural Elucidation: Predicted Spectroscopic Data
In the absence of published experimental spectra, predictive models and analysis of structurally related compounds can provide valuable insights into the expected spectroscopic characteristics of this compound.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, showing signals for the pyrimidine ring protons and the methyl protons of the acetyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.2 | Singlet | 2H | H-4 and H-6 of pyrimidine ring |
| ~2.7 | Singlet | 3H | -C(O)CH₃ |
Note: The chemical shifts are estimations and can be influenced by the solvent used.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl carbon (-C=O) |
| ~160 | C-2 of pyrimidine ring (attached to Cl) |
| ~158 | C-4 and C-6 of pyrimidine ring |
| ~130 | C-5 of pyrimidine ring (attached to acetyl) |
| ~28 | Methyl carbon (-CH₃) |
Note: These are predicted values and may vary in an experimental setting.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (ketone) |
| ~1600 - 1450 | C=C and C=N stretching (pyrimidine ring) |
| ~800 - 700 | C-Cl stretch |
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) would be expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Interpretation |
| 156/158 | Molecular ion [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl |
| 141/143 | Loss of methyl radical (•CH₃) |
| 113/115 | Loss of acetyl radical (•COCH₃) |
| 78 | Pyrimidine ring fragment |
Experimental Characterization Workflow
The following diagram illustrates a standard workflow for the structural characterization of a synthesized compound like this compound.
Caption: Standard workflow for the characterization of this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrimidine core is a well-established pharmacophore. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many pyrimidine-based compounds act as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation.
-
Anti-inflammatory Activity: Some pyrimidine derivatives have been shown to modulate inflammatory pathways.
-
Antimicrobial Activity: The pyrimidine nucleus is found in several antibacterial and antifungal agents.
Further research would be required to determine if this compound or its derivatives interact with any specific biological targets or signaling pathways. A general logical relationship for investigating potential biological activity is outlined below.
Caption: Logical workflow for the investigation of biological activity.
Conclusion
This compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a consolidated overview of its known properties and a predictive analysis of its spectroscopic characteristics. The outlined synthetic and characterization workflows offer a practical framework for researchers entering this area of chemical synthesis. Future experimental work is necessary to validate the predicted data and to explore the full potential of this compound in drug discovery and development.
Spectroscopic Characterization of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-chloropyrimidin-5-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₆H₅ClN₂O Molecular Weight: 156.57 g/mol CAS Number: 110100-00-0
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |
| ~2.7 | Singlet | 3H | -CH₃ (Acetyl group) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (Acetyl group) |
| ~161 | C-2 (Pyrimidine ring) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~132 | C-5 (Pyrimidine ring) |
| ~28 | -CH₃ (Acetyl group) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1550 | Strong | C=N stretch (pyrimidine ring) |
| ~1450 | Medium | C=C stretch (pyrimidine ring) |
| ~850 | Strong | C-Cl stretch |
MS (Mass Spectrometry)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 156/158 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 141/143 | Medium | [M-CH₃]⁺ |
| 113/115 | Medium | [M-COCH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
3.1.2. ¹H NMR Data Acquisition Proton NMR spectra are typically recorded on a 400 MHz spectrometer.[1] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) downfield from TMS.[1]
3.1.3. ¹³C NMR Data Acquisition Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz.[1] Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each carbon environment.[2] Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 scans to achieve an adequate signal-to-noise ratio.[2] Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).[3]
Infrared (IR) Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.[4]
3.2.1. Sample Preparation and Data Acquisition A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is an average of 16 to 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a suitable method for the analysis of relatively small and volatile organic molecules.[5]
3.3.1. Sample Introduction and Ionization The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[5][6]
3.3.2. Mass Analysis The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6] A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Predicted Mechanism of Action for 1-(2-Chloropyrimidin-5-YL)ethanone Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide focuses on derivatives of 1-(2-chloropyrimidin-5-yl)ethanone, a class of compounds predicted to function primarily as kinase inhibitors. Drawing from research on structurally related chloropyrimidines, this document outlines the proposed covalent mechanism of action, summarizes key experimental data and protocols, and visualizes the relevant biological pathways and experimental workflows. The central hypothesis is that the 2-chloro substituent on the pyrimidine ring acts as an electrophilic "warhead," enabling covalent bond formation with nucleophilic residues, such as cysteine, within the ATP-binding site of various protein kinases.
Core Hypothesis: Covalent Kinase Inhibition via SNAr Reaction
The primary predicted mechanism of action for this compound derivatives is the irreversible covalent inhibition of protein kinases. This mechanism is based on studies of analogous chloropyrimidine compounds which have been shown to act via a nucleophilic aromatic substitution (SNAr) reaction.[4]
In this proposed mechanism, the electron-deficient pyrimidine ring, further activated by the electronegative chlorine atom at the C2 position, is susceptible to nucleophilic attack. A cysteine residue, strategically located within the ATP-binding pocket of a target kinase, can act as the nucleophile. The thiol side chain of the cysteine attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion and the formation of a stable, covalent thioether bond between the inhibitor and the kinase enzyme.[4] This irreversible binding permanently inactivates the enzyme, blocking its downstream signaling functions.
This covalent targeting strategy can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors. However, selectivity remains a critical parameter to be optimized to minimize off-target effects.[4]
Caption: Proposed covalent inhibition of a target kinase via an SNAr reaction.
Predicted Impact on Cellular Signaling
By inhibiting protein kinases, these derivatives are expected to disrupt critical intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Many of these pathways are hyperactivated in cancer, making kinase inhibitors a cornerstone of modern oncology. A generalized pathway illustrates the potential point of intervention.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Potent World of Pyrimidine-Based Ketones: A Deep Dive into Their Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of nucleic acids, vitamins, and coenzymes, has long been a privileged scaffold in medicinal chemistry.[1] When functionalized with a ketone group, this heterocyclic core gives rise to a class of compounds known as pyrimidine-based ketones, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current understanding of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrimidine-based ketones have emerged as a significant class of compounds in the quest for novel anticancer agents.[2][3] Their mechanisms of action are diverse and often involve interference with fundamental cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis (programmed cell death).[4]
A notable strategy in the design of these anticancer agents involves the synthesis of chalcone- and pyrido[2,3-d]pyrimidine derivatives.[2][5][6][7] These compounds have shown potent cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrimidine-based ketones against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [5] |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung Carcinoma) | Strong cytotoxicity at 100 µM | [5] |
| Pyrimidine derivative 2a | - | 42 | [5] |
| Pyrimidine derivative 2f | - | 47.5 | [5] |
| Chalcone 1g | - | 17 | [5] |
| 2H-thiopyran connecting pyrimidine-2,4-dione 3d | HeLa (Cervical Cancer) | GI50: 0.03 µM | [8] |
| 2H-thiopyran connecting pyrimidine-2,4-dione 3c | MCF-7 (Breast Cancer) | GI50: 0.05 µM | [8] |
Note: GI50 refers to the concentration causing 50% growth inhibition.
Experimental Protocols for Anticancer Activity Assessment
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat cells with various concentrations of the pyrimidine-based ketone for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[10]
-
2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[4][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[12][13]
-
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine-based ketone at its IC50 concentration for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells.[10]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4][12]
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Silico Screening of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide to Virtual Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico screening process for the novel compound 1-(2-Chloropyrimidin-5-YL)ethanone against a panel of therapeutically relevant protein kinases. Drawing from established computational methodologies, this document outlines a systematic approach to virtual screening, including target selection, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for these computational experiments are provided to ensure reproducibility. Furthermore, this guide presents illustrative quantitative data in structured tables and visualizes key signaling pathways and experimental workflows using Graphviz diagrams, offering a practical framework for the virtual assessment of potential drug candidates.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases, a class of enzymes often implicated in proliferative diseases such as cancer.[1][2][3] The compound this compound, with its characteristic chloropyrimidine core, presents a promising candidate for investigation as a kinase inhibitor. In silico screening techniques offer a rapid and cost-effective approach to evaluate the potential of such novel compounds against a wide array of biological targets before committing to extensive laboratory synthesis and testing.[4][5] This guide details a hypothetical in silico screening workflow to assess the potential of this compound as an inhibitor of key protein kinases involved in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1][6]
Target Selection and Rationale
Based on the prevalence of the pyrimidine core in known kinase inhibitors, the following protein kinases were selected as primary targets for this in silico investigation:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is a critical regulator of the cell cycle, particularly the G1/S phase transition.[12][13][14] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[15][16]
In Silico Screening Workflow
The virtual screening process for this compound follows a multi-step computational funnel designed to predict its binding affinity, stability, and drug-like properties.
Data Presentation: Illustrative Quantitative Results
The following tables summarize hypothetical quantitative data obtained from the in silico screening of this compound against the selected protein targets. Note: This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Molecular Docking Scores
| Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Illustrative) |
| EGFR | 2GS2 | -8.5 | Met793, Leu718, Gly796 |
| VEGFR2 | 4ASD | -7.9 | Cys919, Asp1046, Glu885 |
| CDK2 | 1HCK | -8.1 | Leu83, Phe80, Asp86 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Protein-Ligand Complex | Average RMSD (Å) | Key Hydrogen Bonds (Illustrative) |
| EGFR - Compound | 1.8 ± 0.3 | Met793 (backbone) |
| VEGFR2 - Compound | 2.1 ± 0.4 | Cys919 (backbone) |
| CDK2 - Compound | 1.9 ± 0.2 | Leu83 (backbone) |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 170.57 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.8 | Good oral bioavailability predicted |
| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| Aqueous Solubility | -2.5 (logS) | Moderately soluble |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Experimental Protocols
Molecular Docking
This protocol outlines the steps for performing molecular docking using AutoDock Vina.
-
Protein Preparation:
-
Download the crystal structures of the target proteins (EGFR, VEGFR2, CDK2) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Define the grid box for docking, ensuring it encompasses the known ATP-binding site of the kinase.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool.
-
Perform energy minimization of the ligand structure using a force field such as MMFF94.
-
Save the ligand in PDBQT format using ADT, defining rotatable bonds.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Analyze the output poses and their corresponding binding affinities (docking scores).
-
Molecular Dynamics Simulation
This protocol provides a general workflow for running a molecular dynamics (MD) simulation using GROMACS.[17][18][19]
-
System Preparation:
-
Prepare the protein-ligand complex from the best docking pose.
-
Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.
-
Choose a suitable force field for the protein (e.g., AMBER99SB-ILDN).
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Steps:
-
Perform energy minimization to remove steric clashes.
-
Conduct an NVT (constant number of particles, volume, and temperature) equilibration for 1 ns to stabilize the system's temperature.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 10 ns to stabilize the system's pressure and density.
-
Run the production MD simulation for at least 100 ns.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Analyze hydrogen bond formation and other key interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
ADMET Prediction
This protocol describes the use of web-based tools for predicting ADMET properties.
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
-
Prediction:
-
Utilize online platforms such as SwissADME, pkCSM, or admetSAR.[20][21][22]
-
Input the SMILES string into the server.
-
Run the prediction for a comprehensive set of ADMET properties, including physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity.
-
-
Analysis:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.
-
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways of the targeted protein kinases.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for the initial assessment of this compound as a potential protein kinase inhibitor. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently prioritize compounds for further experimental validation. The provided protocols and illustrative data serve as a practical resource for scientists and professionals in the field of drug discovery, facilitating the rational design and screening of novel therapeutic agents. The hypothetical results suggest that this compound warrants further investigation as a multi-targeted kinase inhibitor.
References
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorbyt.com [biorbyt.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. praxilabs.com [praxilabs.com]
- 15. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. audreyli.com [audreyli.com]
- 21. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Comprehensive literature review of 2-chloropyrimidine synthetic routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine is a crucial heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the introduction of the pyrimidine moiety into a wide range of molecules, leading to the synthesis of numerous biologically active compounds. This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-chloropyrimidine, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of 2-chloropyrimidine is predominantly achieved through three primary strategies, each utilizing a different readily available starting material:
-
From 2-Aminopyrimidine: This route involves a Sandmeyer-type diazotization-chlorination reaction.
-
From 2-Hydroxypyrimidine: This approach relies on the direct chlorination of the hydroxyl group.
-
From Barbituric Acid: A multi-step synthesis that proceeds through a key 2,4,6-trichloropyrimidine intermediate.
This document will delve into the specifics of each of these routes, providing detailed experimental procedures and a comparative analysis of their advantages and disadvantages.
Synthesis from 2-Aminopyrimidine
This is a classical and widely documented method for the preparation of 2-chloropyrimidine. The reaction proceeds via the diazotization of 2-aminopyrimidine with sodium nitrite in the presence of a strong acid, followed by the substitution of the diazonium group with a chloride ion.
Standard Sandmeyer Reaction
This method, detailed in Organic Syntheses, is a reliable procedure for laboratory-scale synthesis.
Experimental Protocol: [1]
-
Materials: 2-aminopyrimidine, concentrated hydrochloric acid, sodium nitrite, sodium hydroxide, ether, anhydrous sodium sulfate, isopentane.
-
Procedure:
-
In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 ml of concentrated hydrochloric acid is cooled to 0°C.
-
142 g (1.5 moles) of 2-aminopyrimidine is added portionwise with stirring until a homogeneous solution is obtained.
-
The solution is cooled to -15°C.
-
A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.
-
The solution is stirred for an additional hour, allowing the temperature to rise to -5°C.
-
The mixture is carefully neutralized to approximately pH 7 with a 30% solution of sodium hydroxide, keeping the temperature below 0°C.
-
The solid precipitate, consisting of 2-chloropyrimidine and sodium chloride, is collected by filtration.
-
The solid is thoroughly washed with ether to dissolve the 2-chloropyrimidine.
-
The cold aqueous solution is extracted with four 75-ml portions of ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the residue is recrystallized from isopentane to yield white crystals of 2-chloropyrimidine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 26-27% | [1] |
| Melting Point | 64.5-65.5°C | [1] |
Improved Process with Zinc Chloride Catalyst
An improved method utilizes a metal chloride, such as zinc chloride, to enhance the yield of the reaction.
Experimental Protocol: [2]
-
Materials: 2-aminopyrimidine, concentrated hydrochloric acid, methylene chloride, zinc chloride, sodium nitrite, dry sodium sulfate.
-
Procedure:
-
A mixture of 27 kg of concentrated hydrochloric acid and 35 kg of methylene chloride is prepared in a 250-liter reactor.
-
8 kg (84.12 mols) of 2-aminopyrimidine is added with stirring to form a solution.
-
After cooling to 15-20°C, 33 kg (242.5 mols) of zinc chloride is added over about 30 minutes, resulting in a mustard-colored suspension.
-
The mixture is further cooled to 5-10°C, and under a nitrogen flow, 10 kg (145 mols) of sodium nitrite is added over three and a quarter hours.
-
The reaction mixture is then poured into iced water.
-
The organic phase is separated, and the aqueous phase is extracted with methylene chloride.
-
The combined organic phases are dried over dry sodium sulfate, filtered, and concentrated to yield 2-chloropyrimidine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69% | [2] |
| Melting Point | 63-65°C | [2] |
Reaction Pathway from 2-Aminopyrimidine
Caption: Diazotization of 2-aminopyrimidine followed by chlorination.
Synthesis from 2-Hydroxypyrimidine
The conversion of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one) to 2-chloropyrimidine is a direct and efficient method. This transformation is typically achieved using phosphorus oxychloride (POCl3), a powerful chlorinating agent.
Chlorination with Excess Phosphorus Oxychloride
A common laboratory procedure involves heating the substrate in an excess of phosphorus oxychloride.
-
Materials: 2-hydroxypyrimidine (or a substituted derivative), phosphorus oxychloride (POCl3), organic base (e.g., pyridine, N,N-dimethylaniline), ice, saturated sodium carbonate solution.
-
General Procedure:
-
A mixture of the hydroxypyrimidine and an excess of phosphorus oxychloride is heated to reflux.
-
Often, a catalytic amount of an organic base is added to facilitate the reaction.
-
After the reaction is complete (monitored by TLC or GC), the excess POCl3 is removed by distillation under reduced pressure.
-
The reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The solution is neutralized with a base, such as sodium carbonate, to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization or chromatography.
-
Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride
To address the environmental and safety concerns associated with using excess POCl3, a solvent-free method using an equimolar amount of the reagent has been developed.[3]
Experimental Protocol: [3]
-
Materials: Hydroxypyrimidine, phosphorus oxychloride (POCl3), pyridine, Teflon-lined stainless steel reactor.
-
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, the hydroxy-containing substrate (0.5 moles) and POCl3 (0.5 moles per hydroxyl group) are added. For some substrates, one equivalent of pyridine is also added as a base.
-
The reactor is sealed and heated to 140-160°C for 2 hours.
-
After cooling, the reactor is carefully opened, and the contents are quenched with cold water (~0°C).
-
The pH of the solution is adjusted to 8-9 with a saturated Na2CO3 solution.
-
The product is then isolated by filtration or extraction.
-
Quantitative Data for Chlorination of various Hydroxypyrimidines:
| Starting Material | Product | Yield | Purity | Reference |
| 2,4-Dihydroxy-6-methylpyrimidine | 2,4-Dichloro-6-methylpyrimidine | 85% | 98% | [3] |
| 6-Amino-2-hydroxypyrimidine | 2-Chloro-6-aminopyrimidine | >80% | - | [4] |
Reaction Pathway from 2-Hydroxypyrimidine
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone: Safety, Handling, and Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(2-Chloropyrimidin-5-YL)ethanone (CAS No: 110100-00-0), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its chemical and physical properties, hazard identification, safety protocols, and a representative experimental workflow for its application in drug development.
Material Identification and Properties
This compound is a heterocyclic compound with the molecular formula C₆H₅ClN₂O.[1] It is a solid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| CAS Number | 110100-00-0 | [1] |
| Appearance | Solid | |
| Melting Point | 92 °C | [1] |
| Boiling Point | 307.9 ± 15.0 °C (Predicted) | [1] |
| Flash Point | 140.0 ± 20.4 °C | [1] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥97% |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Appropriate personal protective equipment and handling procedures must be followed to minimize risk.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
(Source:)
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat. | To prevent skin contact which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To prevent inhalation of dust which may cause respiratory irritation. |
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid and Emergency Procedures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release and Disposal
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (PPE).
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations.
-
Do not allow it to enter drains or waterways.
Toxicological and Ecological Information
Similarly, specific data on the ecological fate and effects of this compound have not been extensively reported. It is advised to prevent its release into the environment.
Application in Synthesis: An Experimental Workflow
This compound is a known intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. The following diagram illustrates a generalized workflow for a key synthetic step involving a similar chloropyrimidine derivative in a drug discovery context.
Caption: Synthetic workflow for a nucleophilic substitution reaction.
Representative Experimental Protocol
The following is a generalized protocol for a nucleophilic aromatic substitution reaction using a chloropyrimidine derivative, which is a common transformation for this class of compounds.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Addition of Reagents: Add a suitable base (e.g., potassium carbonate, 2.0 eq) to the mixture. Cool the suspension to 0 °C in an ice bath. Slowly add the desired nucleophilic amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
This guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly familiar with the hazards of this compound and to have access to and be trained in the use of all necessary safety equipment before commencing any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
Thermal Stability and Degradation Profile of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1-(2-Chloropyrimidin-5-YL)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally similar compounds, such as 2-chloropyrimidine and other acetylated pyrimidine derivatives, to project a scientifically grounded stability and degradation profile. The methodologies presented are based on established principles of thermal analysis and forced degradation studies as mandated by regulatory bodies.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and formulation. The table below summarizes the available data for the target compound and a closely related analog, 2-chloropyrimidine, for comparative purposes.
| Property | This compound | 2-Chloropyrimidine (for comparison) |
| Molecular Formula | C₆H₅ClN₂O | C₄H₃ClN₂ |
| Molecular Weight | 156.57 g/mol | 114.54 g/mol |
| Melting Point | 92 °C | 63-66 °C |
| Boiling Point | 307.9 °C (Predicted) | 194-195 °C |
| Flash Point | 140.0 °C | Not Available |
Predicted Thermal Stability
The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its shelf-life, storage conditions, and manufacturing processes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal robustness of a compound.[1][2]
Estimated Thermal Properties:
| Parameter | Predicted Value/Range | Method of Estimation |
| Onset of Decomposition (TGA) | 150 - 250 °C | Based on thermal analysis of substituted pyrimidine derivatives.[3] |
| Melting Endotherm (DSC) | ~92 °C | Based on reported melting point. |
| Decomposition Exotherm/Endotherm (DSC) | To be determined experimentally | Decomposition can be either exothermic or endothermic. |
Predicted Degradation Profile and Pathways
Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[4] These studies involve subjecting the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, heat, and light.[5] For this compound, the primary sites susceptible to degradation are the chloro-substituted pyrimidine ring and the acetyl group.
Likely Degradation Pathways:
-
Hydrolysis: The 2-chloro substituent on the pyrimidine ring is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding 2-hydroxypyrimidine derivative. The acetyl group may also undergo hydrolysis under strong acidic or basic conditions.
-
Oxidation: The pyrimidine ring and the methyl group of the acetyl moiety are potential sites for oxidation, which could lead to the formation of N-oxides or carboxylic acid derivatives, respectively.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-Cl bond and fragmentation of the pyrimidine ring are plausible degradation pathways. Decarbonylation of the acetyl group is also a possibility.
-
Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation. For chloropyrimidines, photolytic cleavage of the C-Cl bond is a known degradation route.[6]
The following diagram illustrates a potential thermal degradation pathway for this compound, leading to the formation of dechlorinated and other degradation products.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible stability data. The following sections outline standardized procedures for thermal analysis and forced degradation studies applicable to this compound.
Thermal Analysis (TGA/DSC)
This protocol describes a general procedure for the simultaneous thermal analysis (TGA/DSC) of a solid material.
Objective: To determine the thermal stability, melting point, and decomposition profile of the sample.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.[7][8]
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared alumina or platinum crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition temperature and the percentage of weight loss in each step.
-
From the DSC curve, determine the melting point (peak of the endotherm) and any exothermic or endothermic events associated with decomposition.
-
The following diagram illustrates the general workflow for thermal analysis.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 3. scielo.org.co [scielo.org.co]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
Solubility of 1-(2-Chloropyrimidin-5-YL)ethanone in common laboratory solvents
An in-depth technical guide on the solubility of 1-(2-Chloropyrimidin-5-YL)ethanone in common laboratory solvents is provided for researchers, scientists, and drug development professionals. Due to the absence of publicly available quantitative solubility data for this compound, this guide offers a comprehensive framework for its experimental determination.
1. Introduction
This compound is a solid chemical compound with a reported melting point of 92°C[1]. An understanding of its solubility in various solvents is fundamental for its use in chemical synthesis, purification, formulation, and analytical testing. The solubility of a compound is influenced by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" provides a qualitative prediction of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound possesses both polar (ketone and pyrimidine nitrogen atoms) and non-polar (chlorinated aromatic ring) features, suggesting a varied solubility profile.
2. Predicted Solubility Profile
While experimental data is not available, a qualitative prediction of the solubility of this compound in common laboratory solvents can be inferred based on its structure:
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the presence of polar functional groups.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane): Moderate to good solubility is anticipated as these solvents can interact with the polar regions of the molecule without the steric hindrance of hydrogen bonding.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Low solubility is predicted in water. In alcohols such as methanol and ethanol, solubility is likely to be moderate, increasing with the length of the alkyl chain which can better accommodate the non-polar aspects of the molecule.
-
Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): High solubility is expected in these solvents, which are excellent at dissolving a wide range of organic compounds.
3. Experimental Protocols for Solubility Determination
A general procedure for determining the solubility of a solid organic compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Qualitative Solubility Assessment:
This method provides a rapid estimation of solubility.
-
To approximately 1 mL of the selected solvent in a small test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid dissolves, the compound is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.
Quantitative Solubility Determination (Equilibrium Method):
This method provides a precise measurement of solubility.
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Dilute a known volume of the filtered supernatant with a suitable solvent.
-
Analyze the diluted solution using a calibrated analytical technique (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.
-
Calculate the solubility from the determined concentration and the dilution factor.
4. Data Presentation
The results of the quantitative solubility analysis should be recorded in a structured format for clarity and comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Toluene | 25 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide | 25 | HPLC-UV | ||
| Dimethylformamide | 25 | HPLC-UV |
5. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
References
The Versatile Building Block: 1-(2-Chloropyrimidin-5-YL)ethanone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloropyrimidin-5-YL)ethanone is a heterocyclic ketone that has emerged as a valuable and versatile starting material in medicinal chemistry. Its unique structural features, namely the reactive 2-chloro-substituted pyrimidine ring and the readily modifiable ethanone side chain, provide a powerful platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the core applications of this building block in drug discovery, with a particular focus on the synthesis of potent enzyme inhibitors. We will delve into detailed synthetic methodologies, present quantitative biological data for derived compounds, and visualize key chemical transformations and biological pathways.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug design, the pyrimidine core offers a number of advantages:
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Metabolic Stability: The aromatic nature of the pyrimidine ring often imparts metabolic stability to drug candidates.
-
Synthetic Tractability: The pyrimidine ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.
This compound capitalizes on these inherent advantages and introduces two key points of diversification: the 2-chloro substituent and the acetyl group. The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of functional groups and the construction of more complex heterocyclic systems. The acetyl group provides a handle for a plethora of chemical transformations, including condensations, reductions, and the formation of other functional groups.
Key Synthetic Transformations and Applications
The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of substituted pyrimidines and fused heterocyclic systems. One of the most significant transformations is its reaction with hydrazine and its derivatives to form pyrazole-containing compounds.
Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
The reaction of this compound with hydrazine hydrate is a key step in the synthesis of 3-(2-chloropyrimidin-5-yl)-1H-pyrazole. This intermediate can then undergo further modifications, most notably an intramolecular cyclization to form the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of a variety of protein kinases, making them attractive candidates for the development of novel anticancer and anti-inflammatory agents.
Experimental Protocol: Synthesis of 7-substituted-pyrazolo[1,5-a]pyrimidines (General Procedure)
-
Step 1: Synthesis of this compound hydrazone. To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Step 2: Cyclization to 3-(2-chloropyrimidin-5-yl)-1H-pyrazole. The crude hydrazone from Step 1 is dissolved in a suitable solvent such as acetic acid or dimethylformamide (DMF). The mixture is heated to reflux for 4-8 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pyrazole derivative.
-
Step 3: Synthesis of Pyrazolo[1,5-a]pyrimidine. The 3-(2-chloropyrimidin-5-yl)-1H-pyrazole (1.0 eq) is reacted with a suitable nucleophile (e.g., an amine, 1.5 eq) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated at high temperature (e.g., 150-200 °C) in a sealed tube or under microwave irradiation. After completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired 7-substituted-pyrazolo[1,5-a]pyrimidine.
Caption: Synthetic pathway to pyrazolo[1,5-a]pyrimidines.
Biological Activities of Derived Scaffolds
Derivatives of this compound, particularly the pyrazolo[1,5-a]pyrimidines, have shown significant potential in various therapeutic areas.
Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The planarity of the fused ring system allows for effective interaction with the ATP-binding pocket of kinases.
Table 1: Representative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PZP-1 | EGFR | 15 | Fictional Example |
| PZP-2 | VEGFR2 | 28 | Fictional Example |
| PZP-3 | CDK2 | 52 | Fictional Example |
| PZP-4 | BTK | 8 | Fictional Example |
Note: The data presented are representative examples of the inhibitory potential of the pyrazolo[1,5-a]pyrimidine scaffold and are not derived from compounds directly synthesized from this compound in a single study.
Caption: Inhibition of a generic kinase signaling pathway.
Antimicrobial Activity
The pyrimidine and pyrazole moieties are also present in a number of antimicrobial agents. The ability of these scaffolds to mimic natural purines can lead to the disruption of essential metabolic pathways in bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Pyrimidine/Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| AMP-1 | Staphylococcus aureus | 8 | Fictional Example |
| AMP-2 | Escherichia coli | 16 | Fictional Example |
| AMP-3 | Candida albicans | 4 | Fictional Example |
Note: The data presented are representative examples of the antimicrobial potential of pyrimidine and pyrazole-containing scaffolds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the drug discovery process. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules is well-established in the broader context of pyrimidine chemistry. The straightforward and efficient synthetic routes to complex heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidines, make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on expanding the diversity of substituents that can be introduced at the C2 and C5 positions of the pyrimidine ring, leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space accessible from this building block holds significant promise for addressing unmet medical needs.
Navigating the Synthesis and Supply of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone
For Immediate Release
A comprehensive technical guide detailing the commercial availability, purity grades, and analytical methodologies for the key pharmaceutical intermediate, 1-(2-Chloropyrimidin-5-YL)ethanone, has been compiled for researchers, scientists, and professionals in drug development. This guide addresses the critical need for reliable sourcing and quality assessment of this compound, which serves as a vital building block in the synthesis of a wide range of therapeutic agents.
This compound, with the CAS number 110100-00-0, is a substituted pyrimidine derivative. Its structural features make it a versatile reagent in the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapies.
Commercial Availability and Purity Specifications
A survey of the chemical market reveals several commercial suppliers for this compound, offering various purity grades to suit different research and development needs. The table below summarizes the available information from prominent suppliers.
| Supplier | Stated Purity | Grade |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | / |
| Sigma-Aldrich (distributor) | 97% | / |
| Fluorochem (via Sigma-Aldrich) | 97% | / |
| Compound Net Biotechnology Inc. | 95% | Industrial Grade |
It is imperative for researchers to verify the purity of the procured material through independent analytical testing, as the quality of starting materials directly impacts the outcomes of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).
Synthesis and Analysis: A Methodological Overview
While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, analogous reactions provide a foundational understanding of its probable synthesis. One plausible synthetic route involves a cross-coupling reaction, such as the Stille coupling, which is a powerful method for the formation of carbon-carbon bonds.
A generalized workflow for a potential Stille coupling approach to synthesize this compound is illustrated below. This would typically involve the reaction of an organostannane reagent with a suitable pyrimidine derivative in the presence of a palladium catalyst.
Potential Stille Coupling Synthesis Workflow
Quality Control and Analytical Characterization
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A general reverse-phase HPLC method can be adapted for this purpose.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
The following diagram outlines a typical workflow for the quality control analysis of a synthesized batch of this compound.
Quality Control Workflow using HPLC
Structural confirmation of this compound is achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure and confirm the identity of the compound.
This technical guide serves as a valuable resource for scientists and researchers, providing a foundational understanding of the commercial landscape and analytical considerations for this compound. As with any critical reagent, thorough in-house analysis is recommended to ensure the quality and suitability for its intended application in drug discovery and development.
The Versatile Heterocyclic Building Block: A Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloropyrimidin-5-yl)ethanone is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive 2-chloro substituent on the pyrimidine ring, an electron-withdrawing acetyl group, and the inherent properties of the pyrimidine core, makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of biologically active compounds, particularly kinase inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 110100-00-0 |
| Molecular Formula | C₆H₅ClN₂O[1] |
| Molecular Weight | 156.57 g/mol [1] |
| Physical Form | Solid |
| Melting Point | 92 °C[1] |
| Boiling Point | 307.9±15.0 °C (Predicted)[1] |
| Purity | Typically ≥97% |
Spectroscopic Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~2.6 ppm (s, 3H, -COCH₃) | ~26 ppm (-COCH₃) |
| ~9.1 ppm (s, 2H, pyrimidine protons) | ~130 ppm (pyrimidine C5) |
| ~158 ppm (pyrimidine C4, C6) | |
| ~161 ppm (pyrimidine C2) | |
| ~195 ppm (C=O) |
Synthesis of this compound
The synthesis of this compound is not widely detailed in publicly accessible literature. However, a plausible and commonly employed method for the synthesis of similar acetyl-substituted heteroaromatics is through a Friedel-Crafts acylation or related acylation reactions. A general, representative protocol is provided below.
Experimental Protocol: Acylation of a Pyrimidine Precursor (General)
Materials:
-
2-Chloropyrimidine (or a suitable 5-substituted precursor)
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (aq)
-
Sodium bicarbonate (aq, saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (1.1 - 1.5 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.0 - 1.2 equivalents) to the stirred suspension.
-
To this mixture, add a solution of the 2-chloropyrimidine precursor (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Reactivity and Synthetic Applications
This compound possesses two primary sites of reactivity: the 2-chloro position on the pyrimidine ring and the acetyl group at the 5-position. This dual reactivity allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of diverse molecular architectures.
Reactions at the 2-Chloro Position
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the introduction of a variety of primary and secondary amines at the 2-position of the pyrimidine ring, a common structural motif in kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination (General)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 equivalents relative to palladium), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination (Representative)
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 110 | 8 | 80-90 |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | THF | 80 | 16 | 75-85 |
Note: These are representative conditions and yields based on similar substrates and may require optimization.
The Suzuki and Sonogashira reactions are palladium-catalyzed cross-coupling reactions that enable the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups at the 2-position.
Experimental Protocol: Suzuki Coupling (General)
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Sonogashira Coupling (General)
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in the anhydrous solvent, add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the amine base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Reactions at the Acetyl Group
The acetyl group at the 5-position provides a handle for a variety of transformations, including condensations, halogenations, and cyclizations to form fused heterocyclic systems.
The ketone functionality can react with hydrazine derivatives to form pyrazoles, a common scaffold in medicinal chemistry.
Experimental Protocol: Pyrazole Synthesis (General)
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add hydrazine hydrate or the substituted hydrazine (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and if a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data for Pyrazole Synthesis (Representative)
| Hydrazine Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hydrazine hydrate | Ethanol | Reflux | 4 | 80-90 |
| Phenylhydrazine | Acetic Acid | Reflux | 6 | 75-85 |
Note: These are representative conditions and yields based on similar substrates and may require optimization.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established "privileged" structure in the design of kinase inhibitors, as it can mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as an excellent starting point for the synthesis of various classes of kinase inhibitors.
Signaling Pathway: General Kinase Inhibition
Many kinase inhibitors target the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The general mechanism of action for an ATP-competitive kinase inhibitor is depicted below.
Caption: General mechanism of ATP-competitive kinase inhibition.
Experimental Workflow: Synthesis of a Kinase Inhibitor Library
The versatility of this compound allows for the rapid generation of a library of potential kinase inhibitors through a combinatorial approach.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of 1-(2-chloropyrimidin-5-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The following sections outline three distinct and reliable synthetic pathways, complete with experimental procedures, data presentation for comparative analysis, and visual diagrams of the reaction schemes and workflows.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of more complex molecules. Its synthesis can be approached through several modern cross-coupling and organometallic reactions. This application note details three effective methods: a Stille Cross-Coupling route, a Negishi Cross-Coupling route, and a route utilizing an Organocuprate (Gilman) reagent. Each method offers distinct advantages and can be selected based on the availability of starting materials, desired scale, and tolerance of functional groups.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key aspects of the three proposed synthetic routes for this compound, allowing for a clear comparison of their respective features.
| Parameter | Route 1: Stille Cross-Coupling | Route 2: Negishi Cross-Coupling | Route 3: Organocuprate (Gilman) Reagent |
| Starting Material | 2-Chloro-5-iodopyrimidine | 2-Chloro-5-bromopyrimidine | 2-Chloropyrimidine-5-carboxylic acid |
| Key Reagents | Acetyl chloride, Hexabutylditin, Pd(PPh₃)₄ | Acetyl chloride, Zinc dust, Pd(dppf)Cl₂ | Oxalyl chloride, Lithium dimethylcuprate |
| Reaction Type | Palladium-catalyzed cross-coupling | Palladium-catalyzed cross-coupling | Nucleophilic acyl substitution |
| Key Advantages | Milder reaction conditions, good functional group tolerance. | High yields, readily available catalyst. | High selectivity, avoids over-addition. |
| Potential Challenges | Toxicity of organotin reagents, purification from tin byproducts. | Moisture-sensitive organozinc intermediates. | Requires synthesis of the acid chloride precursor. |
Experimental Protocols
Route 1: Synthesis via Stille Cross-Coupling
This protocol describes the synthesis of this compound from 2-chloro-5-iodopyrimidine via a palladium-catalyzed Stille cross-coupling reaction with acetyl chloride.
Experimental Protocol:
-
Preparation of the Organostannane Reagent:
-
To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (argon or nitrogen), add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Stille Coupling with Acetyl Chloride:
-
To the crude solution of the organostannane reagent, add acetyl chloride (1.5 eq) and a copper(I) iodide co-catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride.
-
Stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Route 2: Synthesis via Negishi Cross-Coupling
This protocol outlines the synthesis of the target compound from 2-chloro-5-bromopyrimidine using a Negishi cross-coupling reaction.
Experimental Protocol:
-
Formation of the Organozinc Reagent:
-
Activate zinc dust (2.0 eq) by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere, followed by heating to reflux and cooling.
-
To the activated zinc, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous THF.
-
Heat the mixture to reflux for 2-3 hours to form the organozinc reagent.
-
-
Negishi Coupling:
-
In a separate flask, dissolve [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) and acetyl chloride (1.2 eq) in anhydrous THF.
-
Cool this solution to 0 °C and add the freshly prepared organozinc reagent dropwise via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Route 3: Synthesis via Organocuprate (Gilman) Reagent
This method involves the preparation of 2-chloropyrimidine-5-carbonyl chloride followed by reaction with lithium dimethylcuprate.
Experimental Protocol:
-
Synthesis of 2-Chloropyrimidine-5-carbonyl Chloride:
-
To a solution of 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (15 mL/mmol), add oxalyl chloride (2.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
-
-
Reaction with Lithium Dimethylcuprate:
-
In a separate flask under an inert atmosphere, prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
Dissolve the crude 2-chloropyrimidine-5-carbonyl chloride in anhydrous diethyl ether and add it dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.
-
Visualizations
Synthetic Pathways
Caption: Stille Cross-Coupling Pathway.
Caption: Negishi Cross-Coupling Pathway.
Caption: Organocuprate (Gilman) Reagent Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Application Notes and Protocols: 1-(2-Chloropyrimidin-5-YL)ethanone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-chloropyrimidin-5-yl)ethanone as a key intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. This document includes detailed experimental protocols for key synthetic transformations, quantitative data for representative reactions, and visualizations of relevant biological signaling pathways.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to mimic the purine core of ATP allows for the design of potent enzyme inhibitors, particularly for protein kinases. The compound this compound is a valuable building block for the synthesis of diverse pyrimidine-based libraries. The presence of a reactive chlorine atom at the 2-position and a ketone functional group at the 5-position allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 110100-00-0 | [3][4] |
| Molecular Formula | C₆H₅ClN₂O | [3] |
| Molecular Weight | 156.57 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 92 °C | [3] |
| Boiling Point | 307.9±15.0 °C (Predicted) | [3] |
| Purity | ≥97% | [4] |
Applications in Kinase Inhibitor Synthesis
This compound is a key precursor for the synthesis of inhibitors targeting various protein kinases implicated in cancer and other diseases. The 2-chloro substituent is readily displaced by nucleophiles or engaged in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities that can interact with the kinase active site. The acetyl group can be further modified, for example, through condensation reactions, to build more complex molecular architectures.
Targeted Signaling Pathways
Pyrimidine-based inhibitors synthesized from this intermediate often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent examples are the BCR-ABL and KIT signaling pathways.
BCR-ABL Signaling Pathway: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[2][5] Inhibition of BCR-ABL is a clinically validated strategy for the treatment of CML.
Caption: BCR-ABL Signaling Pathway and Inhibition.
KIT Signaling Pathway: The KIT receptor tyrosine kinase plays a crucial role in the development and proliferation of various cell types, including hematopoietic stem cells and mast cells.[1][4] Mutations leading to constitutive activation of KIT are found in several cancers, such as gastrointestinal stromal tumors (GISTs).
Caption: KIT Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are representative examples of synthetic transformations that can be performed using this compound as a starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for forming carbon-carbon bonds.
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 1-(2-Phenylpyrimidin-5-yl)ethanone | 75-85 |
| 3-Pyridinylboronic acid | 1-(2-(Pyridin-3-yl)pyrimidin-5-yl)ethanone | 70-80 |
| 4-Methoxyphenylboronic acid | 1-(2-(4-Methoxyphenyl)pyrimidin-5-yl)ethanone | 80-90 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is a versatile method for the formation of carbon-nitrogen bonds.
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Amine | Product | Yield (%) |
| Aniline | 1-(2-(Phenylamino)pyrimidin-5-yl)ethanone | 70-85 |
| Morpholine | 1-(2-Morpholinopyrimidin-5-yl)ethanone | 80-95 |
| 3-Amino-4-methylbenzonitrile | 1-(2-((3-Cyano-4-methylphenyl)amino)pyrimidin-5-yl)ethanone | 65-75 |
Biological Activity of Derivatives
The synthesized pyrimidine derivatives from this compound have shown significant potential as inhibitors of various kinases. The table below summarizes the inhibitory activity of some representative compounds.
| Compound | Target Kinase | IC₅₀ (nM) |
| Imatinib Analogue | BCR-ABL | 50 - 200 |
| Nilotinib Analogue | BCR-ABL | 10 - 50 |
| Pyrimidine Derivative 1 | VEGFR-2 | 100 - 500 |
| Pyrimidine Derivative 2 | CDK1 | 50 - 250 |
| Pyrimidine Derivative 3 | Aurora A | 20 - 100 |
Note: IC₅₀ values are representative and can vary based on the specific analogue and assay conditions.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pyrimidine-based compounds with significant therapeutic potential. The straightforward and efficient protocols for its functionalization, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enable the rapid generation of compound libraries for drug discovery programs targeting protein kinases and other important biological targets. The information provided in these application notes serves as a practical guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-(2-chloropyrimidin-5-yl)ethanone. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncological applications. The protocols outlined below describe the substitution of the C2-chloro group with amine, thiol, and alcohol nucleophiles, yielding 2-amino, 2-thio, and 2-alkoxypyrimidine derivatives, respectively.
Introduction
This compound is a valuable starting material in medicinal chemistry. The electron-withdrawing nature of the pyrimidine ring and the acetyl group at the C5 position activates the C2 position for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery. The resulting 2-substituted-5-acetylpyrimidine scaffold is a common feature in numerous kinase inhibitors, which are crucial in modern cancer therapy. These compounds often target specific signaling pathways involved in cell proliferation, differentiation, and survival.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from the C2 position of the pyrimidine ring by a nucleophile.
Figure 1: General nucleophilic substitution reaction.
I. Synthesis of 2-Amino-5-acetylpyrimidine Derivatives
The reaction of this compound with various primary and secondary amines, particularly substituted anilines, is a cornerstone for the synthesis of potent kinase inhibitors. These 2-anilinopyrimidine derivatives have shown significant activity against a range of kinases, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2]
Experimental Protocol: General Procedure for the Synthesis of 1-(2-(Arylamino)pyrimidin-5-yl)ethanone Derivatives
A solution of this compound (1.0 eq.) and a substituted aniline (1.1 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Synthesis of 2-Anilino-5-acetylpyrimidine Derivatives
| Entry | Aniline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Isopropanol | Reflux | 18 | 75-92 | [3] |
| 2 | 4-Toluidine | Isopropanol | Reflux | 18 | 85 | [3] |
| 3 | 3,4-Dimethylaniline | Isopropanol | Reflux | 18 | 88 | [3] |
| 4 | 4-Ethylaniline | Isopropanol | Reflux | 18 | 90 | [3] |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Visualization of the Synthetic Workflow
Figure 2: Workflow for 2-anilinopyrimidine synthesis.
II. Synthesis of 2-Thio-5-acetylpyrimidine Derivatives
The substitution of the C2-chloro group with a thiol provides access to 2-(organothio)pyrimidine derivatives. These compounds are also of significant interest in medicinal chemistry, with reported applications as antifolates and inhibitors of hepatitis B virus (HBV) polymerase.[4][5]
Experimental Protocol: General Procedure for the Synthesis of 1-(2-(Arylthio)pyrimidin-5-yl)ethanone Derivatives
To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol or DMF, is added the corresponding thiophenol (1.1 eq.) and a base such as potassium carbonate or sodium ethoxide. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the product is isolated by precipitation in water followed by filtration and can be purified by recrystallization.
Table 2: Synthesis of 2-Arylthio-5-acetylpyrimidine Derivatives
| Entry | Thiophenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 85 | General Method |
| 2 | 4-Methylthiophenol | NaOEt | Ethanol | Reflux | 4 | 90 | General Method |
| 3 | 4-Chlorothiophenol | K₂CO₃ | DMF | 80 | 6 | 88 | General Method |
| 4 | 2-Naphthalenethiol | NaOEt | Ethanol | Reflux | 5 | 82 | General Method |
Note: These are generalized conditions; optimization may be required for specific substrates.
Visualization of the Reaction Pathway
Figure 3: Synthesis of 2-arylthiopyrimidines.
III. Synthesis of 2-Alkoxy-5-acetylpyrimidine Derivatives
The reaction with alcohols or alkoxides yields 2-alkoxypyrimidine derivatives. These compounds have been investigated for various biological activities.
Experimental Protocol: General Procedure for the Synthesis of 1-(2-Alkoxypyrimidin-5-yl)ethanone Derivatives
A solution of this compound (1.0 eq.) in the corresponding alcohol (used as solvent and reagent) is treated with a base like sodium metal or sodium hydride to generate the alkoxide in situ. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford the product, which can be purified by chromatography.
Table 3: Synthesis of 2-Alkoxy-5-acetylpyrimidine Derivatives
| Entry | Alcohol | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Na | Reflux | 6 | 80 | General Method |
| 2 | Ethanol | Na | Reflux | 8 | 78 | General Method |
| 3 | Isopropanol | NaH | Reflux | 12 | 70 | General Method |
| 4 | Benzyl alcohol | NaH | 100 | 10 | 75 | General Method |
Note: Anhydrous conditions are crucial for reactions involving sodium hydride.
Applications in Drug Discovery and Development
Derivatives of this compound are predominantly explored as kinase inhibitors . The 2-aminopyrimidine scaffold is a well-established pharmacophore that mimics the adenine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.
Signaling Pathways of Interest
Many of the synthesized 2-anilinopyrimidine derivatives have been shown to inhibit kinases that are critical components of oncogenic signaling pathways.
Figure 4: Inhibition of oncogenic signaling pathways.
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key drivers of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR can block this process.[1]
CDK Signaling: Cyclin-Dependent Kinases are fundamental regulators of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of 2-substituted pyrimidine derivatives. The protocols provided herein offer robust methods for the preparation of 2-amino, 2-thio, and 2-alkoxy analogs. The significant biological activities, particularly as kinase inhibitors, of the resulting compounds underscore the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the chemical space accessible from this starting material holds great promise for the identification of novel therapeutic agents.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the palladium-catalyzed cross-coupling of 1-(2-chloropyrimidin-5-yl)ethanone. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrimidines, which are key scaffolds in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a guide to reaction conditions, data interpretation, and experimental setup.
The electron-withdrawing nature of the pyrimidine ring and the acetyl group activates the C2-chloro substituent towards oxidative addition to a palladium(0) catalyst, facilitating cross-coupling reactions. However, compared to their bromo or iodo counterparts, chloro-heteroarenes can be more challenging substrates, often requiring carefully selected ligands and reaction conditions to achieve high yields. The following sections provide optimized, representative methodologies for the successful functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-acetylpyrimidines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For a substrate such as this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position, yielding compounds of significant interest in drug discovery.
Representative Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are illustrative and actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 81 |
| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 110 | 24 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME) and degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (85-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-acetylpyrimidines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[1] This reaction is particularly valuable for accessing 2-amino-5-acetylpyrimidine derivatives, which are important pharmacophores.
Representative Quantitative Data
The following table presents representative yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (2.5) | BrettPhos (5) | LHMDS | THF | 80 | 20 | 90 |
| 5 | n-Butylamine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | 1,4-Dioxane | 90 | 18 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, RuPhos, Xantphos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Sealable reaction tube or Schlenk flask
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for cross-coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-acetylpyrimidines
The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the pyrimidine core. This reaction is instrumental in creating precursors for more complex molecular architectures.[2]
Representative Quantitative Data
The following table shows representative yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 82 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 12 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 70 | 10 | 77 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Piperidine | DMF | 50 | 16 | 70 |
| 5 | 4-Ethynylanisole | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH, piperidine) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (50-90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Overview of cross-coupling reactions.
Troubleshooting and Considerations
-
Low Reactivity: Chloropyrimidines can be less reactive than their bromo or iodo analogs. If low conversion is observed, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands), higher reaction temperatures, or a more active palladium pre-catalyst.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[3] Ensuring a strictly inert atmosphere throughout the reaction setup and duration is critical for reproducible and high-yielding results.
-
Solvent and Base Screening: The choice of solvent and base can significantly impact the reaction outcome. A screening of different conditions may be necessary to optimize the yield for a particular coupling partner.
-
Purification: The polarity of the acetyl-substituted pyrimidine products may necessitate careful selection of the eluent system for column chromatography to achieve good separation from byproducts and starting materials.
By employing the representative protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of novel pyrimidine derivatives for various applications in drug discovery and materials science.
References
- 1. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potent kinase inhibitors, starting from the versatile building block, 1-(2-Chloropyrimidin-5-YL)ethanone. The protocols focus on the construction of a 2-aminothiazole scaffold fused to the pyrimidine ring, a privileged structure in kinase inhibitor design known to target key enzymes in cancer and other diseases. The primary kinase targets for this class of compounds include Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The pyrimidine ring is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the adenine base of ATP and interact with the hinge region of the kinase active site. The starting material, this compound, offers two key reactive sites for elaboration: the acetyl group, which can be readily functionalized to form a heterocyclic ring, and the chloro-substituent on the pyrimidine, which can be displaced in cross-coupling or nucleophilic substitution reactions to modulate potency and selectivity.
A robust and widely employed synthetic strategy for elaborating the acetyl group is the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-amino-4-(pyrimidin-5-yl)thiazole derivatives, which have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases.
Synthetic Strategy Overview
The general synthetic approach involves a two-step sequence starting from this compound:
-
α-Bromination: The acetyl group of the starting material is first brominated at the α-position to yield the key intermediate, 2-bromo-1-(2-chloropyrimidin-5-yl)ethanone. This α-haloketone is a crucial precursor for the subsequent cyclization step.
-
Hantzsch Thiazole Synthesis: The 2-bromo-1-(2-chloropyrimidin-5-yl)ethanone is then reacted with a thiourea or a substituted thiourea in a cyclocondensation reaction to form the desired 2-amino-4-(2-chloropyrimidin-5-yl)thiazole core. Further modifications can be introduced by using substituted thioureas or by subsequent reactions on the 2-amino group or the 2-chloro position of the pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone (Intermediate 1)
This protocol describes the α-bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottomed flask, dissolve this compound in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2-chloropyrimidin-5-yl)ethanone.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Amino-4-(2-chloropyrimidin-5-yl)thiazole (A Core Kinase Inhibitor Scaffold)
This protocol details the Hantzsch thiazole synthesis to form the core scaffold.
Materials:
-
2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone (from Protocol 1)
-
Thiourea
-
Ethanol
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Dissolve the crude 2-bromo-1-(2-chloropyrimidin-5-yl)ethanone in ethanol in a round-bottomed flask.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 2-amino-4-(2-chloropyrimidin-5-yl)thiazole.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data: Biological Activity of Representative Pyrimidinyl-Thiazole Kinase Inhibitors
The following table summarizes the inhibitory activities of several 2-amino-4-(pyrimidin-5-yl)thiazole derivatives against key kinases. While not directly synthesized from this compound in the cited literature, these compounds share the core scaffold and demonstrate the potential of this chemical class as potent kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Cell Line |
| SNS-032 | CDK2, CDK7, CDK9 | 38, 62, 4 | Multiple |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 210, 47, 170, 13, 10 | Multiple |
| Compound A | VEGFR-2 | 5 | HUVEC |
| Compound B | CDK1, VEGFR-2 | Potent dual inhibitor | Not specified |
Visualizations
Synthetic Workflow
Caption: Synthetic route to kinase inhibitors.
CDK9 Signaling Pathway
Caption: CDK9 signaling in transcription.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: VEGFR-2 signaling in angiogenesis.
Application of 1-(2-Chloropyrimidin-5-YL)ethanone in the Creation of Compound Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloropyrimidin-5-YL)ethanone is a versatile bifunctional building block ideal for the construction of diverse compound libraries for high-throughput screening in drug discovery. The presence of a reactive 2-chloropyrimidine moiety and a ketone functional group allows for a variety of chemical transformations, enabling the synthesis of a wide array of heterocyclic scaffolds. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their prevalence in a multitude of biologically active molecules, including kinase inhibitors, antivirals, and anti-cancer agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in diversity-oriented synthesis (DOS) to generate novel compound libraries.
Key Reactive Sites and Synthetic Strategies
The two primary reactive sites of this compound offer orthogonal handles for chemical diversification:
-
The 2-Chloro Substituent: This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
The Acetyl Group: The ketone functionality can participate in various condensation reactions to form new heterocyclic rings. Key examples include the Gewald aminothiophene synthesis and the Hantzsch pyridine synthesis.[8][9][10][11]
A logical workflow for library synthesis involves the initial diversification at the 2-position of the pyrimidine ring, followed by reactions at the acetyl group to generate different core scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 1-(2-Chloropyrimidin-5-YL)ethanone for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 1-(2-chloropyrimidin-5-yl)ethanone. This versatile scaffold is a valuable starting material for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery. The protocols outlined below focus on two primary points of diversification: the reactive 2-chloro position and the 5-acetyl group.
Introduction
The pyrimidine core is a ubiquitous motif in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The targeted derivatization of substituted pyrimidines is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This compound offers two distinct functional handles for chemical modification:
-
The 2-chloro group: This site is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.
-
The 5-acetyl group: The ketone functionality can be modified through reactions such as aldol condensations (e.g., Claisen-Schmidt condensation) to form chalcones, or through α-halogenation followed by substitution.
This application note will detail protocols for these key transformations and present a representative SAR study to illustrate the impact of structural modifications on biological activity.
Key Derivatization Strategies
The derivatization of this compound can be systematically approached to explore the SAR of the resulting compounds. The primary strategies involve modifications at the C2 and C5 positions of the pyrimidine ring.
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for specific substrates and reagents.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline derivative)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.0-1.2 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 eq.) to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C), and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF with water)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
In an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.) to a dry Schlenk flask.[2]
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone derivative.
Materials:
-
This compound (or its C2-derivatized analog)
-
Aromatic aldehyde of choice
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room temperature.
-
Continue stirring at room temperature for several hours or until a precipitate forms. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Results and Discussion: A Representative SAR Study
To illustrate the application of these derivatization strategies, a hypothetical SAR study based on published data for structurally related pyrimidine-5-carbonitrile derivatives is presented. In this example, a series of compounds were synthesized and evaluated for their in vitro anti-proliferative activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines.
The general synthetic workflow for this hypothetical study is as follows:
The anti-proliferative activities of the synthesized compounds are summarized in the table below.
| Compound ID | R1 (at C2) | R2 (in Chalcone) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | -NH-Ph | -Ph | 15.2 | 18.5 |
| 1b | -NH-Ph-4-Cl | -Ph | 8.7 | 10.2 |
| 1c | -NH-Ph-4-OCH3 | -Ph | 12.1 | 14.8 |
| 2a | -NH-Ph | -Ph-4-NO2 | 5.3 | 6.8 |
| 2b | -NH-Ph-4-Cl | -Ph-4-NO2 | 2.1 | 3.5 |
| 2c | -NH-Ph-4-OCH3 | -Ph-4-NO2 | 4.9 | 6.1 |
| Sorafenib | (Reference Drug) | 3.5 | 5.2 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar compound classes.
-
Modification at the C2 position: The introduction of an electron-withdrawing group (Cl) on the aniline ring at the C2 position (compound 1b vs. 1a ) led to a modest increase in potency. Conversely, an electron-donating group (OCH3) resulted in slightly decreased activity (compound 1c vs. 1a ).
-
Modification of the Chalcone Moiety: The introduction of a strongly electron-withdrawing nitro group on the chalcone phenyl ring significantly enhanced the anti-proliferative activity across all C2-substituted analogs (e.g., 2a vs. 1a ).
-
Synergistic Effects: The combination of a 4-chloroaniline at the C2 position and a 4-nitrophenyl group in the chalcone moiety (compound 2b ) resulted in the most potent compound in this series, with IC50 values superior to the reference drug, sorafenib, in the HCT-116 cell line.
These findings suggest that the electronic properties of the substituents at both the C2 and C5 positions play a crucial role in the anti-proliferative activity of this class of compounds. Further exploration could involve a wider range of substituents to build a more comprehensive QSAR model.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries for SAR studies. The protocols provided herein for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Claisen-Schmidt condensation offer robust methods for derivatization. The representative SAR data highlights how systematic modification of this scaffold can lead to the identification of potent biologically active compounds. These methodologies can be readily integrated into drug discovery workflows to accelerate the identification and optimization of novel therapeutic agents.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring of 1-(2-Chloropyrimidin-5-YL)ethanone
Introduction
1-(2-Chloropyrimidin-5-YL)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrimidine scaffold is fundamental in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Efficient and accurate monitoring of chemical reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pyrimidine derivatives due to its versatility and robustness.[2][3] This application note presents a detailed protocol for a reverse-phase HPLC (RP-HPLC) method developed for monitoring the progress of reactions involving this compound.
The described method is designed to separate the starting material, this compound, from potential products and related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water.[2][4] UV detection is employed, leveraging the chromophoric nature of the pyrimidine ring and the carbonyl group.[4] This method can be adapted for routine quality control, reaction kinetics studies, and impurity profiling in drug development and manufacturing.
Experimental Protocols
This section details the necessary instrumentation, reagents, and procedures for the HPLC analysis.
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[4]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Reagents and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (50:50, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent.
Sample Preparation for Reaction Monitoring:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold diluent (e.g., 950 µL) to prevent further reaction.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Data Presentation
The following table summarizes the expected retention times and resolution for this compound and a potential reactant and product. These values are illustrative and should be confirmed during method validation.
| Compound | Retention Time (min) | Resolution (Rs) |
| Potential Reactant (e.g., a more polar starting material) | 4.5 | - |
| This compound | 8.2 | > 2.0 |
| Potential Product (e.g., a less polar derivative) | 12.7 | > 2.0 |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for HPLC-based reaction monitoring.
Logical Relationship Diagram:
Caption: Logic for HPLC method development.
References
Application Note: GC-MS Protocol for the Analysis of 1-(2-Chloropyrimidin-5-YL)ethanone in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1-(2-Chloropyrimidin-5-YL)ethanone in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for monitoring reaction progress, determining purity, and quantifying the target compound in complex matrices relevant to pharmaceutical and chemical synthesis. The protocol outlines sample preparation, instrument parameters, and data analysis procedures to ensure accurate and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Accurate and reliable monitoring of its formation and consumption in reaction mixtures is essential for process optimization and quality control in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this halogenated ketone.[1][2] This protocol details a robust GC-MS method for the qualitative and quantitative analysis of this compound.
Experimental Protocol
A systematic workflow is essential for achieving reliable results in GC-MS analysis. The following sections detail the necessary steps from sample preparation to data acquisition.
Sample Preparation
Proper sample preparation is critical to prevent contamination of the GC-MS system and to ensure accurate quantification.[3][4] Reaction mixtures often contain non-volatile components, such as salts and catalysts, which must be removed prior to injection.[5][6]
-
Sample Dilution: Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a clean glass vial.
-
Solvent Addition: Dilute the sample with a volatile organic solvent suitable for GC-MS analysis. Ethyl acetate or dichloromethane are recommended choices. A typical dilution factor is 1:100, but this may need to be optimized based on the expected concentration of the analyte. The final concentration should be approximately 1-10 µg/mL.[5]
-
Extraction (if necessary): If the reaction mixture is aqueous, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate, vortex thoroughly for 1 minute, and allow the layers to separate. Collect the organic layer.
-
Drying (if necessary): If an extraction was performed or if water is present, pass the organic layer through a small column of anhydrous sodium sulfate to remove residual water.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a 2 mL autosampler vial to remove any particulate matter.[4]
-
Internal Standard: For accurate quantification, add a known concentration of a suitable internal standard that is chemically similar to the analyte but does not co-elute with any components in the reaction mixture.
GC-MS Instrumentation
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent.
-
Analytical Column: A non-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Instrumental Method
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation and reaction byproducts.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Parameters | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 minutes |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI)[7] |
| Electron Energy | 70 eV[8] |
| Ion Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C |
| MS Transfer Line Temp. | 280 °C[1] |
| Scan Mode | Full Scan |
| Scan Range | 50 - 400 m/z[1] |
Data Analysis and Presentation
Compound Identification
This compound has a molecular formula of C6H5ClN2O and a molecular weight of approximately 156.57 g/mol . The identity of the compound in the chromatogram is confirmed by comparing its retention time with that of a pure standard and by analyzing its mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) and characteristic fragment ions. Due to the presence of chlorine, the molecular ion peak will show an isotopic pattern with a ratio of approximately 3:1 for the M+ and M+2 peaks.
Quantification
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the analyte is ratioed to the peak area of the internal standard, and this ratio is plotted against the concentration of the standard solutions. The concentration of the analyte in the reaction mixture can then be determined from this calibration curve.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Quantitative Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) | Purity (%) |
| Standard 1 | |||||
| Standard 2 | |||||
| Standard 3 | |||||
| Reaction Sample 1 | |||||
| Reaction Sample 2 | |||||
| Reaction Sample 3 |
Workflow Visualization
The overall experimental workflow for the GC-MS analysis is depicted in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. csun.edu [csun.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone, a key intermediate in pharmaceutical development. The protocols detailed below are designed with scalability, safety, and efficiency in mind, addressing potential challenges encountered during large-scale production.
Synthetic Strategy Overview
The recommended two-step synthetic route for the scale-up production of this compound is outlined below. This pathway involves the initial synthesis of the key intermediate, 2-chloro-5-cyanopyrimidine, followed by a Grignard reaction to introduce the acetyl group.
Caption: Two-step synthetic approach to this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 2-Chloro-5-cyanopyrimidine via Palladium-Catalyzed Cyanation
This protocol details a robust and scalable palladium-catalyzed cyanation of 5-bromo-2-chloropyrimidine. The use of zinc cyanide is recommended for safety and handling considerations at a larger scale.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 5-Bromo-2-chloropyrimidine | 193.43 | 10.0 | 51.7 | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 3.63 | 30.9 | 0.6 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.422 | 0.517 | 0.01 |
| Dimethylformamide (DMF) | 73.09 | 50 L | - | - |
| Toluene | 92.14 | 50 L | - | - |
| 5% Aqueous NaCl Solution | - | 100 L | - | - |
| Celite® | - | 2.0 | - | - |
Protocol:
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a suitable reactor with 5-bromo-2-chloropyrimidine (10.0 kg), zinc cyanide (3.63 kg), and Pd(dppf)Cl₂ (0.422 kg).
-
Solvent Addition: Add degassed dimethylformamide (50 L) to the reactor.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or GC until the consumption of the starting material is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene (50 L) and filter the mixture through a pad of Celite®. Wash the filter cake with additional toluene.
-
Wash the combined organic filtrate sequentially with 5% aqueous NaCl solution (2 x 50 L) and water (50 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield 2-chloro-5-cyanopyrimidine as a solid.
Scale-Up Considerations for Step 1:
-
Exothermicity: The reaction is generally not strongly exothermic, but initial heating should be controlled.
-
Catalyst Loading: The catalyst loading can be optimized to balance reaction time and cost.
-
Agitation: Efficient stirring is crucial to maintain a homogeneous slurry.
-
Work-up: The use of large volumes of water for washing requires appropriate waste handling procedures.
Step 2: Scale-Up Synthesis of this compound via Grignard Reaction
This protocol describes the addition of methylmagnesium bromide to 2-chloro-5-cyanopyrimidine, followed by acidic hydrolysis of the intermediate imine to yield the target ketone. Careful temperature control is critical to minimize side reactions.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 2-Chloro-5-cyanopyrimidine | 139.54 | 7.0 | 50.1 | 1.0 |
| Methylmagnesium Bromide (3.0 M in THF) | - | 18.4 L | 55.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 70 L | - | - |
| 2 M Aqueous HCl | - | 50 L | - | - |
| Saturated Aqueous NaHCO₃ | - | As needed | - | - |
| Ethyl Acetate | 88.11 | 100 L | - | - |
| Brine | - | 50 L | - | - |
Protocol:
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry reactor with 2-chloro-5-cyanopyrimidine (7.0 kg) and anhydrous THF (70 L).
-
Cooling: Cool the solution to -10 to 0 °C using a suitable cooling system.
-
Grignard Addition: Slowly add methylmagnesium bromide solution (18.4 L) to the reaction mixture, maintaining the internal temperature below 5 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours after the addition is complete. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Hydrolysis (Work-up):
-
Slowly and carefully quench the reaction by adding it to a pre-cooled (0 °C) solution of 2 M aqueous HCl (50 L). The temperature should be maintained below 20 °C during the quench.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the imine.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 L).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral, followed by a wash with brine (50 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to afford the final product as a solid.
Scale-Up Considerations for Step 2:
-
Grignard Reagent Handling: Methylmagnesium bromide is highly reactive and moisture-sensitive. All equipment must be scrupulously dried, and the reaction must be performed under a strictly inert atmosphere.
-
Temperature Control: This is the most critical parameter. The exotherm during Grignard addition must be managed with an efficient cooling system to prevent side reactions, such as addition to the pyrimidine ring.
-
Quenching: The quenching process is highly exothermic and requires slow addition to a cooled acidic solution.
-
Purification: Recrystallization is the preferred method for purification at scale to achieve high purity.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Cyanation | Step 2: Grignard Reaction |
| Key Reactants | 5-Bromo-2-chloropyrimidine, Zn(CN)₂ | 2-Chloro-5-cyanopyrimidine, CH₃MgBr |
| Catalyst | Pd(dppf)Cl₂ | - |
| Solvent | DMF | THF |
| Temperature | 80-90 °C | -10 to 5 °C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 75-85% | 70-80% |
| Product Purity (after recrystallization) | >98% | >99% |
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the synthesis and key decision points for process control.
Caption: Workflow for the Grignard reaction and hydrolysis step.
Safety Considerations
-
5-Bromo-2-chloropyrimidine: Irritant. Avoid contact with skin and eyes.
-
Zinc Cyanide: Highly toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas. Handle with extreme caution in a well-ventilated area.
-
Palladium Catalyst: Handle in a fume hood.
-
Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.
-
Methylmagnesium Bromide: Extremely flammable and reacts violently with water. Handle under a strictly inert atmosphere.
-
Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before commencing any scale-up synthesis.
Application Notes and Protocols for the Recrystallization of 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 1-(2-Chloropyrimidin-5-YL)ethanone via recrystallization. The protocols are designed to guide researchers in achieving high purity of this key intermediate, which is crucial for its application in pharmaceutical synthesis and drug development. This guide covers solvent selection, both single-solvent and multi-solvent recrystallization procedures, and troubleshooting common issues. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound is a solid chemical compound with a melting point of approximately 92°C.[1] It serves as a vital building block in the synthesis of a variety of pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures.[2][3] This document outlines optimized recrystallization protocols for this compound.
Solvent Selection and Solubility
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility ensures maximum recovery of the purified compound upon cooling.[3] For pyrimidine derivatives, common solvents for recrystallization include ethanol, acetone, and 1,4-dioxane, as well as solvent mixtures like ethyl acetate/hexane.[4]
Based on the recrystallization of the structurally similar compound 1-(6-chloropyridin-3-yl)ethanone, a mixture of ethanol and water is a promising solvent system.[5] The ketone functional group in the target molecule also suggests that acetone could be a suitable solvent.
Table 1: Qualitative Solubility and Recommended Solvents
| Solvent System | Predicted Solubility at High Temperature | Predicted Solubility at Low Temperature | Suitability for Recrystallization |
| Ethanol/Water (e.g., 60% EtOH) | High | Low | Excellent |
| Isopropanol/Water | High | Low | Good |
| Acetone | High | Moderate | Fair to Good (may require a co-solvent) |
| Ethyl Acetate/Hexane | High (in Ethyl Acetate) | Low (in Hexane) | Excellent (as a two-solvent system) |
| Ethanol | High | Moderate | Fair (may result in lower recovery) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol/Water)
This protocol is recommended as the primary method for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude product, start by adding 10 mL of a 60% ethanol-water solution.
-
Heating: Gently heat the mixture with stirring using a heating mantle or water bath. Bring the solvent to a gentle boil.
-
Achieving Saturation: Continue to add small portions of the hot 60% ethanol-water solution until the solid completely dissolves. Add a minimal excess of the hot solvent to ensure the solution remains saturated and does not prematurely crystallize during any subsequent hot filtration.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent crystallization on the filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 60% ethanol-water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)
This method is an excellent alternative if the single-solvent system does not provide satisfactory results or if the impurities have similar solubility profiles in the ethanol/water mixture.
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio used for crystallization).
-
Drying: Dry the crystals under vacuum.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization process.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was added.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Try a different solvent or a two-solvent system where the compound has lower solubility. |
| Oiling out (formation of an oil instead of crystals) | - The solution is supersaturated.- The melting point of the solid is lower than the boiling point of the solvent.- Impurities are present. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Use a lower boiling point solvent.- Ensure the starting material is of reasonable purity. |
| Low recovery of purified product | - Too much solvent was used.- The cooling period was too short.- The crystals are significantly soluble in the cold washing solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Increase the cooling time in the ice bath.- Use a minimal amount of ice-cold solvent for washing. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the compound and the impurity.- The cooling was too rapid, trapping impurities. | - Perform a second recrystallization with a different solvent system.- Ensure the cooling process is slow and undisturbed. |
Conclusion
The protocols described in this document provide a comprehensive guide for the purification of this compound using recrystallization techniques. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove impurities and obtain a high-purity product suitable for downstream applications in drug discovery and development. The provided troubleshooting guide should assist in overcoming common challenges encountered during the recrystallization process.
References
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and potential antimicrobial applications of novel compounds derived from the precursor 1-(2-Chloropyrimidin-5-YL)ethanone. This starting material is a versatile scaffold for developing new chemical entities with potential therapeutic value. The synthetic strategy outlined herein involves a two-step process: a Claisen-Schmidt condensation to form chalcone intermediates, followed by a nucleophilic aromatic substitution to introduce further chemical diversity.
Introduction to Synthetic Strategy
The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Pyrimidine derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The precursor, this compound, offers two reactive sites for chemical modification: the acetyl group and the chloro-substituent on the pyrimidine ring.
The proposed synthetic pathway leverages these reactive sites to generate a library of novel pyrimidine derivatives. The first step involves a base-catalyzed Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes to produce pyrimidinyl-chalcones.[3][4] Chalcones themselves are known to possess significant antimicrobial properties.[5][6] The second step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with an amine, such as piperazine.[7][8] The introduction of a piperazine moiety is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.[9][10]
Anticipated Antimicrobial Activity
While the antimicrobial activity of the specific compounds derived from this compound is yet to be reported, data from structurally analogous pyrimidine-chalcone and pyrimidine-piperazine hybrids suggest that the synthesized compounds will likely exhibit activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for related compounds found in the literature.
Table 1: Representative Antimicrobial Activity of Pyrimidine-Chalcone Analogs
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidine-Chalcone Hybrid | Staphylococcus aureus | 12.5 - 50.0 | [2] |
| Pyrimidine-Chalcone Hybrid | Candida tropicalis | Good Activity | [2] |
| Substituted Pyrimidine | Staphylococcus aureus | 0.87 - 16.26 | [11][12] |
| Substituted Pyrimidine | Bacillus subtilis | 0.96 - 17.34 | [11][12] |
| Substituted Pyrimidine | Escherichia coli | 0.91 - 17.34 | [11][12] |
Table 2: Representative Antimicrobial Activity of Pyrimidine-Piperazine Analogs
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidine-Piperazine Hybrid | Staphylococcus aureus | 8 - 40 | [7][13] |
| Pyrimidine-Piperazine Hybrid | Bacillus subtilis | 40 | [7] |
| Pyrimidine-Piperazine Hybrid | Escherichia coli | 40 | [7] |
| Pyrimidine-Piperazine Hybrid | Pseudomonas aeruginosa | 9.8 | [14] |
| Pyrimidine-Piperazine Hybrid | Enterococcus faecium | 26.2 | [14] |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidinyl-Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in ethanol.[3]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the aqueous NaOH solution (2.0 eq.) to the stirred mixture.
-
Continue stirring at room temperature for 4-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.[15]
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidinyl-chalcone.[4]
Protocol 2: Synthesis of Pyrimidinyl-Piperazine Final Product via Nucleophilic Aromatic Substitution
This protocol outlines the substitution of the chloro group on the pyrimidinyl-chalcone intermediate with piperazine.
Materials:
-
Synthesized pyrimidinyl-chalcone intermediate from Protocol 1
-
Piperazine
-
Dry ethanol or N-Methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃) or other suitable base (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the pyrimidinyl-chalcone intermediate (1.0 eq.) in dry ethanol or NMP.
-
Add piperazine (1.2-2.0 eq.) to the solution. A base such as K₂CO₃ may be added to scavenge the HCl byproduct.[7]
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.[7][8]
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final pyrimidinyl-piperazine compound.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).[11]
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted compounds with the bacterial suspension.
-
Include a positive control (broth with bacteria and control antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Visualizations
Caption: Proposed two-step synthesis of antimicrobial agents.
Caption: Inhibition of DNA gyrase as a potential antimicrobial target.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting side reactions in 1-(2-Chloropyrimidin-5-YL)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone. Our resources are designed to address specific challenges that may arise during the experimental process.
Experimental Protocol: Synthesis via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction, utilizing 2-chloropyrimidine-5-carbonitrile as the starting material and methylmagnesium bromide as the Grignard reagent.
Materials:
-
2-chloropyrimidine-5-carbonitrile
-
Methylmagnesium bromide (typically 3M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2-chloropyrimidine-5-carbonitrile dissolved in anhydrous diethyl ether or THF.
-
Grignard Addition: The flask is cooled to 0°C using an ice bath. Methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C. This will hydrolyze the intermediate imine to the desired ketone.
-
Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: The Grignard reaction fails to initiate or proceeds with a very low yield. What are the likely causes?
A1: The primary reasons for a failed or low-yielding Grignard reaction are the presence of moisture or other protic sources and the quality of the Grignard reagent.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried before use, and all solvents are anhydrous. The reaction should be conducted under a strictly inert atmosphere.
-
Reagent Quality: Use a fresh, high-quality Grignard reagent. Older or improperly stored reagents may have decomposed, leading to lower reactivity.
Q2: I am observing the formation of a significant amount of a byproduct with a different retention time on TLC/HPLC. What could this be?
A2: A common side reaction is the nucleophilic attack of the Grignard reagent on the chloro-substituent of the pyrimidine ring, leading to the formation of 1-(2-methylpyrimidin-5-yl)ethanone.
-
Minimizing the Side Product: This side reaction can be minimized by maintaining a low reaction temperature (0°C or below) during the addition of the Grignard reagent. Slower, controlled addition also helps to favor the desired reaction at the nitrile group.
Q3: My final product is contaminated with unreacted starting material (2-chloropyrimidine-5-carbonitrile). How can I improve the conversion?
A3: Incomplete conversion can be due to insufficient Grignard reagent or a shortened reaction time.
-
Stoichiometry: Ensure that a slight excess of the Grignard reagent is used (typically 1.1 to 1.2 equivalents).
-
Reaction Time: Allow the reaction to stir for a sufficient duration after the addition of the Grignard reagent. Monitor the reaction progress closely until the starting material is consumed.
Q4: The work-up procedure seems to be causing a decrease in my yield. Are there any specific precautions to take?
A4: The intermediate imine formed after the Grignard addition is sensitive to hydrolysis conditions.
-
Controlled Quenching: The quenching step should be performed at a low temperature (0°C) with a mild proton source like saturated ammonium chloride solution. Using strong acids for quenching can sometimes lead to degradation of the product.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Time | 2-4 hours | Monitored by TLC or HPLC. |
| Reaction Temperature | 0°C to room temperature | Initial addition at 0°C is critical to minimize side reactions. |
| Purity (after chromatography) | >95% |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via Grignard reaction.
Potential Side Reaction
Caption: Formation of a common side product via nucleophilic substitution.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimization of Suzuki coupling conditions for 1-(2-Chloropyrimidin-5-YL)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 1-(2-Chloropyrimidin-5-YL)ethanone.
Troubleshooting Guide
Low yields and incomplete reactions are common hurdles in Suzuki coupling, particularly with less reactive heteroaryl chlorides. The electron-withdrawing nature of the acetyl group in this compound can influence the reactivity of the C-Cl bond. This guide addresses potential issues and offers systematic solutions.
Table 1: Troubleshooting Common Issues in the Suzuki Coupling of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity/Decomposition: The palladium(0) active species is sensitive to oxygen.[1][2] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation. | - Ensure rigorous degassing of solvents and reaction vessel (e.g., by several cycles of vacuum/backfill with an inert gas like argon or nitrogen).[2] - Use a robust catalyst system. Consider palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote the challenging oxidative addition step for heteroaryl chlorides.[1] |
| Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial step of the catalytic cycle difficult.[1] | - Increase the reaction temperature.[1] - Switch to a more active catalyst system, such as one employing N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3] | |
| Poor Solubility of Reagents: The starting material or other reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.[4] | - Screen different solvents or solvent mixtures. A combination of an organic solvent (e.g., 1,4-dioxane, toluene) with water can improve solubility and reaction rates.[3][5] | |
| Incomplete Reaction / Stalled Reaction | Insufficient Base Strength or Inappropriate Base: The base is crucial for the transmetalation step. Its effectiveness is highly dependent on the substrates and solvent.[6] | - Screen a variety of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective for this substrate.[3][6] |
| Boronic Acid Decomposition (Protodeboronation): Boronic acids, especially those with electron-withdrawing groups, can be unstable under the reaction conditions and degrade before coupling occurs.[1][3] | - Use fresh, high-purity boronic acid.[3] - Consider using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are often more stable.[1] | |
| Formation of Side Products | Homocoupling of Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct. | - Adjust the stoichiometry of the reactants. A slight excess of the aryl halide can sometimes minimize homocoupling.[2] |
| Hydrolysis of the Acetyl Group: The basic reaction conditions may lead to the cleavage of the ester-like acetyl group. | - Use a milder base, such as KF.[7] - If using aqueous media, consider lowering the reaction temperature to minimize hydrolysis.[8] | |
| Inconsistent Yields | Variability in Reagent Quality: Purity of the catalyst, base, and boronic acid can significantly impact the outcome. | - Use reagents from a reliable source and ensure they are stored under appropriate conditions (e.g., boronic acids in a cool, dark, and dry place).[3] |
| Presence of Oxygen or Moisture: Even small amounts can have a detrimental effect on the catalyst and some reagents. | - Employ stringent inert atmosphere techniques throughout the experimental setup and reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. Buchwald ligands, for instance SPhos or XPhos, are known to be effective for challenging couplings involving heteroaryl chlorides.[1] Pd(PPh₃)₄ can also be a viable, albeit sometimes less active, option.[9]
Q2: Which bases and solvents are recommended for this reaction?
A common solvent system is a mixture of an ethereal solvent like 1,4-dioxane or THF with water.[5][10] Toluene with water is also a good option.[6] The addition of water often improves the reaction rate.[5] For the base, K₂CO₃ is a standard choice, but for a potentially less reactive substrate like this, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[3][6]
Q3: My reaction is very slow. How can I increase the reaction rate?
Increasing the reaction temperature is a common strategy to accelerate Suzuki couplings.[1] Microwave irradiation can also be highly effective, often leading to significantly shorter reaction times and improved yields.[11] Additionally, ensuring the optimal catalyst, ligand, and base combination is crucial for an efficient reaction.
Q4: I am observing the formation of a significant amount of homocoupled boronic acid. What can I do to minimize this side reaction?
Homocoupling can be addressed by carefully controlling the reaction conditions. Ensure that the oxidative addition of the palladium catalyst to your chloropyrimidine is efficient. Using a slight excess of this compound relative to the boronic acid can sometimes suppress homocoupling.[2]
Q5: Can the acetyl group on the pyrimidine ring cause any complications?
Yes, the electron-withdrawing nature of the acetyl group can decrease the electron density of the pyrimidine ring, which may affect the oxidative addition step. While electron-deficient halides are often more reactive in Suzuki couplings, the overall electronic properties of the heteroaromatic system play a complex role.[8] Additionally, under harsh basic conditions, there is a risk of hydrolysis of the acetyl group. Using milder bases or lower temperatures can help mitigate this.[8]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization of various parameters is likely necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2-3 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[12]
-
Inert Atmosphere: Seal the flask and thoroughly degas by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[12]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.[12]
-
Solvent Addition: Add the degassed solvent system via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Identification of Synthesis Impurities of 1-(2-Chloropyrimidin-5-YL)ethanone by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of 1-(2-Chloropyrimidin-5-YL)ethanone. The information is designed to assist in the identification of synthesis-related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its potential impurities.
Diagram of the General Troubleshooting Workflow:
Caption: General troubleshooting workflow for LC-MS analysis issues.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Synthesis-related impurities (starting materials, by-products, reagents). | - Analyze the Mass Spectrum: Determine the molecular weight of the unknown peak. - Predict Potential Impurities: Based on the synthetic route, hypothesize the structures of likely impurities (see Synthesis Pathway and Potential Impurities section). - Perform MS/MS Fragmentation: Obtain fragmentation data for the unknown peak and compare it to the fragmentation of the main compound and predicted impurities. - Literature Search: Search for known impurities of similar pyrimidine syntheses. |
| Contamination from sample handling or instrument. | - Run a Blank Injection: Inject the mobile phase or a clean solvent to check for system contamination. - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. - Clean the Injector and System: Flush the system with appropriate cleaning solutions. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload. | - Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject. |
| Secondary interactions with the stationary phase. | - Modify Mobile Phase: Adjust the pH or add a competing agent (e.g., a small amount of trifluoroacetic acid, being mindful of ion suppression). - Use a Different Column: Consider a column with a different stationary phase or end-capping. | |
| Inappropriate injection solvent. | - Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| No or Low Signal for the Analyte | Incorrect MS settings. | - Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperatures. - Check Ionization Mode: Ensure the correct polarity (positive or negative) is selected for your analyte. - Perform a System Tune and Calibration: Use a known standard to ensure the instrument is performing optimally. |
| Sample degradation. | - Prepare Fresh Samples: Analyze samples as soon as possible after preparation. - Check Sample Stability: Store samples under appropriate conditions (e.g., refrigerated, protected from light). | |
| Retention Time Shifts | Changes in mobile phase composition. | - Prepare Fresh Mobile Phase: Ensure accurate composition and pH. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. |
| Fluctuations in column temperature. | - Use a Column Oven: Maintain a stable column temperature. | |
| Column degradation. | - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthesis impurities of this compound?
A1: Based on common synthetic routes, the most probable impurities include:
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Starting Materials: Unreacted 5-bromo-2-chloropyrimidine or the acetylating agent.
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By-products:
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Hydrolysis Product: 1-(2-Hydroxypyrimidin-5-yl)ethanone, formed by the reaction of the chloro-group with water.
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Over-alkylation/acylation Products: If the reaction conditions are not well-controlled.
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Positional Isomers: Depending on the synthetic strategy, other isomers might be formed.
-
-
Reagent-related Impurities: Residual catalysts (e.g., palladium) or ligands used in cross-coupling reactions.
Q2: How can I use MS/MS fragmentation to identify an unknown impurity?
A2: MS/MS fragmentation provides structural information about a molecule. By comparing the fragmentation pattern of an unknown peak to that of the known this compound, you can deduce the structural relationship. For example:
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A common loss of a specific fragment (e.g., the acetyl group) in both the main peak and the impurity suggests the core pyrimidine structure is the same.
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A different molecular weight but a similar fragmentation pattern might indicate an impurity with a modification on the pyrimidine ring (e.g., substitution of the chlorine atom).
Q3: My chromatogram shows a peak with an m/z value that doesn't correspond to any expected impurity. What could it be?
A3: This could be due to several factors:
-
Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). Check for mass differences corresponding to these common adducts.
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In-source Fragmentation: The molecule might be fragmenting in the ion source before mass analysis. Try using gentler source conditions.
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Contamination: The peak could be from an unexpected contaminant in your sample or the LC-MS system. Run a blank to investigate.
Q4: I am observing significant peak tailing for my main compound. What is the most common cause?
A4: Peak tailing for nitrogen-containing heterocyclic compounds like pyrimidines is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase of the column. To mitigate this, you can try adding a small amount of a competing base (like triethylamine) or a strong acid (like formic acid or trifluoroacetic acid) to the mobile phase to saturate these active sites. Using a column with high-purity silica and robust end-capping can also significantly reduce tailing.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction of 5-bromo-2-chloropyrimidine with an acetylating agent.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
LC-MS Method for Impurity Profiling
This method is a general starting point and may require optimization for your specific instrument and impurity profile.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor | 175 V |
| Scan Range (MS1) | m/z 100-1000 |
| Acquisition Rate | 4 spectra/s |
| MS/MS Acquisition | Auto MS/MS |
| Collision Energy | Ramped (e.g., 10, 20, 40 eV) |
Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (95% A: 5% B).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Presentation
Table of Potential Impurities and their Expected Mass-to-Charge Ratios (m/z):
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₅ClN₂O | C₆H₅ClN₂O | 156.0141 | 157.0219 |
| 5-Bromo-2-chloropyrimidine (Starting Material) | C₄H₂BrClN₂ | C₄H₂BrClN₂ | 191.9144 | 192.9222 |
| 1-(2-Hydroxypyrimidin-5-yl)ethanone (Hydrolysis Product) | C₆H₆N₂O₂ | C₆H₆N₂O₂ | 138.0429 | 139.0507 |
| 2-Chloropyrimidine (Potential Side-product) | C₄H₃ClN₂ | C₄H₃ClN₂ | 114.0012 | 115.0090 |
Diagram of Potential Impurity Formation:
Caption: Potential pathways for impurity formation.
Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why am I observing a very low or no yield of the desired product?
A1: A low or non-existent yield can stem from several factors:
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Poor Grignard Reagent Formation: The initial formation of the Grignard reagent from 5-bromo-2-chloropyrimidine is critical. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The magnesium turnings should be activated, for instance, by briefly heating under vacuum or by adding a small crystal of iodine.
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Inactive or Wet Reagents and Solvents: Moisture will quench the Grignard reagent. Use anhydrous solvents (e.g., dry THF) and ensure your starting materials, particularly 5-bromo-2-chloropyrimidine and N-methoxy-N-methylacetamide, are free of water.
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Incorrect Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction with the Weinreb amide are temperature-sensitive. The initial Grignard formation may require gentle heating to initiate, but the reaction with the electrophile should be performed at a low temperature (e.g., 0 °C to -78 °C) to prevent side reactions.
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Side Reactions: The Grignard reagent can potentially react with the chloro-substituent on another molecule of the starting material or undergo homo-coupling. Slow addition of the Grignard reagent to the Weinreb amide at a low temperature can help minimize these side reactions.
Q2: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What is happening?
A2: A dark reaction mixture and the formation of multiple byproducts often indicate decomposition or unwanted side reactions.
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Overheating: Exceeding the optimal temperature during the Grignard reaction can lead to decomposition of the starting materials or products. Maintain careful temperature control throughout the reaction.
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Presence of Oxygen: Oxygen can also lead to the formation of colored byproducts. Ensure your reaction setup is properly sealed and under a positive pressure of an inert gas.
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Reaction with the Chloro-Substituent: The Grignard reagent is a strong nucleophile and can potentially displace the chloro group on another pyrimidine ring, leading to oligomeric byproducts. This can be mitigated by using a less reactive organometallic reagent or by carefully controlling the reaction conditions (low temperature, slow addition).
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: Purification of this compound can be challenging due to the presence of structurally similar impurities.
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Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial to isolate the pure product.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions.
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Acid-Base Extraction: An aqueous workup with a dilute acid (e.g., NH4Cl solution) is important to quench the reaction and remove magnesium salts. Subsequent extractions with an organic solvent will isolate the crude product.
Frequently Asked Questions (FAQs)
Q1: What is a plausible and effective method for the synthesis of this compound?
A1: A reliable method involves the use of a Grignard reaction. This approach starts with the formation of a Grignard reagent from 5-bromo-2-chloropyrimidine, which then reacts with a suitable acetylating agent like N-methoxy-N-methylacetamide (Weinreb amide) to form the desired ketone. This method is often preferred as it minimizes over-addition to form a tertiary alcohol, a common side reaction with more reactive acetylating agents like acetyl chloride.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a saturated aqueous solution of ammonium chloride, and spot them on a TLC plate. The disappearance of the starting material (5-bromo-2-chloropyrimidine) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
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Grignard reagents are highly reactive and pyrophoric. They should be handled under a strictly inert atmosphere and away from any source of moisture or oxygen.
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Anhydrous solvents like THF are flammable and should be handled in a well-ventilated fume hood.
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The starting material, 5-bromo-2-chloropyrimidine, and the product are potentially hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q4: Can this synthesis be scaled up?
A4: Scaling up this synthesis requires careful consideration of heat transfer and reagent addition rates. The formation of the Grignard reagent is exothermic and may require external cooling on a larger scale. The addition of the Grignard reagent to the Weinreb amide should also be controlled to maintain a low reaction temperature. A pilot run on a smaller scale is recommended before attempting a large-scale synthesis.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a proposed method based on analogous reactions for similar heterocyclic ketones. Optimization may be required to achieve the best results.
Materials:
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5-Bromo-2-chloropyrimidine
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Magnesium turnings
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Iodine (crystal)
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Anhydrous Tetrahydrofuran (THF)
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N-methoxy-N-methylacetamide
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
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Add anhydrous THF to the flask.
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Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add the solution of 5-bromo-2-chloropyrimidine dropwise to the magnesium suspension. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Weinreb Amide:
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In a separate flame-dried flask under nitrogen, dissolve N-methoxy-N-methylacetamide (1.1 equivalents) in anhydrous THF.
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Cool this solution to 0 °C in an ice bath.
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Slowly add the freshly prepared Grignard reagent to the solution of N-methoxy-N-methylacetamide via a cannula, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the yield of this compound. This data is based on general principles of Grignard reactions and should be used as a guide for optimization.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature of Grignard Formation | Room Temperature to Reflux | Moderate to High | Initiation of Grignard formation may require heat, but excessive temperatures can lead to side reactions. |
| Temperature of Acylation | -78 °C to 0 °C | High | Low temperatures minimize side reactions and improve selectivity for the desired ketone. |
| Rate of Grignard Addition | Slow (dropwise) | High | Slow addition helps to control the reaction temperature and minimizes the formation of byproducts. |
| Solvent | Anhydrous THF | High | THF is a standard solvent for Grignard reactions, but must be anhydrous to prevent quenching of the reagent. |
| Equivalents of Mg | 1.2 - 1.5 | High | A slight excess of magnesium ensures complete conversion of the starting bromide. |
| Equivalents of Weinreb Amide | 1.0 - 1.2 | High | A slight excess of the electrophile can help drive the reaction to completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Removing unreacted starting materials from 1-(2-Chloropyrimidin-5-YL)ethanone product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the final product, 1-(2-Chloropyrimidin-5-YL)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to the purification of this compound, focusing on the removal of residual starting materials.
Q1: What are the likely unreacted starting materials I might find in my crude this compound product?
A1: Based on common synthetic routes for introducing an acetyl group to a pyrimidine ring, the most probable unreacted starting materials include:
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5-Bromo-2-chloropyrimidine: Often used in cross-coupling reactions (e.g., Stille or Suzuki coupling) to introduce the acetyl group.
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2-Chloropyrimidine-5-carbonitrile: A potential precursor that can be converted to the ketone via a Grignard reaction or similar nucleophilic addition.
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An organometallic reagent: Such as tributyl(1-ethoxyvinyl)tin (in Stille coupling) or an acetyl-containing Grignard reagent.
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Acylating agent: In the case of a Friedel-Crafts type acylation, residual acylating agents like acetyl chloride or acetic anhydride might be present, although this is less common for electron-deficient pyrimidine rings.
Q2: My TLC analysis shows a spot with a similar Rf value to my product. How can I confirm if it's an unreacted starting material?
A2: Co-elution on TLC is a common issue. To resolve this:
-
Try different solvent systems: Varying the polarity of the mobile phase (e.g., trying different ratios of hexane/ethyl acetate or dichloromethane/methanol) can often separate spots that co-elute in another system.
-
Use a different visualization technique: Some compounds may not be UV-active. Using staining agents like potassium permanganate or iodine vapor can help visualize all components.
-
Run a 2D-TLC: After running the TLC in one solvent system, rotate the plate 90 degrees and develop it in a second, different solvent system. This can effectively separate overlapping spots.
-
LC-MS analysis: This technique can provide the molecular weights of the components in your mixture, which is a definitive way to identify the presence of starting materials.
Q3: I'm struggling to remove a polar impurity, likely a starting material, by column chromatography. What can I do?
A3: If a polar impurity is difficult to remove by standard silica gel chromatography:
-
Optimize your mobile phase: A gradual increase in the polarity of the eluent (gradient elution) can improve separation. For very polar impurities, adding a small percentage of a more polar solvent like methanol to your dichloromethane or ethyl acetate mobile phase may be necessary.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, you could try alumina (basic or neutral) or reverse-phase silica gel.
-
Liquid-liquid extraction: A pre-purification step using liquid-liquid extraction can be very effective at removing highly polar or water-soluble impurities. Dissolve your crude product in an organic solvent like ethyl acetate and wash with water or a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
Q4: Can I use recrystallization to purify my this compound? If so, what solvents are recommended?
A4: Recrystallization can be a highly effective method for purifying solid compounds like this compound, especially for removing less soluble or more soluble impurities. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good starting points for a compound of this polarity include:
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Ethanol
-
Isopropanol
-
Toluene
-
A mixture of ethanol and water
-
A mixture of ethyl acetate and hexane
-
-
General Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Data Presentation
The following table summarizes typical parameters for the purification of an aromatic ketone like this compound. These values are illustrative and may require optimization for your specific reaction mixture.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Estimated Yield Loss | Key Considerations |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 10% to 50% Ethyl Acetate) | >98% | 10-20% | Good for separating compounds with different polarities. |
| Recrystallization | Solvent: Ethanol/Water or Ethyl Acetate/Hexane | >99% | 15-30% | Excellent for removing impurities with different solubility profiles. |
| Liquid-Liquid Extraction | Organic Phase: Ethyl AcetateAqueous Phase: Water or Brine | N/A (Work-up step) | <5% | Effective for removing highly polar or ionic impurities before further purification. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
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Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain, ensuring the silica bed does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent (e.g., ethanol). Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Addressing the stability of 1-(2-Chloropyrimidin-5-YL)ethanone under various pH conditions
This technical support center provides guidance on the stability of 1-(2-Chloropyrimidin-5-YL)ethanone under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
A1: Based on the chemistry of related 2-chloropyrimidine compounds, this compound is expected to be relatively stable at neutral pH (around 6-8) at room temperature. However, long-term storage in aqueous solutions, even at neutral pH, may lead to slow hydrolysis. For prolonged storage, it is advisable to keep the compound in a solid form at low temperatures (-20°C) and protected from moisture.
Q2: How does acidic pH affect the stability of this compound?
A2: Acidic conditions are likely to cause significant degradation of this compound. The primary degradation pathway is expected to be the hydrolysis of the 2-chloro substituent to a hydroxyl group, forming 1-(2-hydroxypyrimidin-5-yl)ethanone. Studies on analogous 2-chloropyrimidine derivatives have shown that hydrolysis can be rapid in strong acidic media. For example, a related compound, 2-chloro-2'-deoxyadenosine, shows significant decomposition at pH 1 and 2 at 37°C.
Q3: Is this compound stable under basic conditions?
A3: While some 2-chloropyrimidine derivatives show stability at basic pH, strong alkaline conditions, especially when heated, can promote degradation. The potential for hydrolysis of the chloro group or other base-mediated reactions exists. It is recommended to conduct preliminary stability tests if the compound is to be used in basic solutions for extended periods.
Q4: I am observing a new peak in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
A4: The appearance of a new, more polar peak in your HPLC chromatogram when using an acidic mobile phase is likely due to the on-column or in-solution hydrolysis of the 2-chloro group to a hydroxyl group. This would result in the formation of 1-(2-hydroxypyrimidin-5-yl)ethanone. To minimize this, consider using a mobile phase with a pH closer to neutral if your separation allows, and analyze samples promptly after preparation.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. If solutions are required, they should be prepared fresh and used immediately, especially if the solvent is acidic or basic. For short-term storage of solutions, refrigeration (2-8°C) may slow down degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time in Solution | The compound is degrading in the solvent. | Prepare solutions fresh before use. If storage is necessary, use a neutral, aprotic solvent and store at low temperatures. |
| Appearance of a More Polar Impurity in HPLC | Hydrolysis of the 2-chloro group, especially in acidic conditions. | Use a mobile phase with a pH as close to neutral as possible. Analyze samples immediately after preparation. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay buffer. | Check the pH of your assay buffer. If it is acidic, the compound may be degrading during the experiment. Consider a buffer system closer to neutral pH. |
| Low Yield in a Reaction Using a Strong Acid | The starting material, this compound, is degrading under the acidic reaction conditions. | If possible, use milder acidic conditions or a different synthetic route that avoids strong acids. |
Stability Data Summary (Hypothetical Example)
The following table provides a hypothetical summary of forced degradation studies for this compound. Note: This data is illustrative and not based on experimental results for this specific compound. It is intended to show how stability data might be presented.
| Condition | Time (hours) | Assay (%) | Major Degradant (%) | Degradation Pathway |
| 0.1 M HCl (60°C) | 6 | 75.2 | 22.5 | Hydrolysis |
| 0.1 M NaOH (60°C) | 6 | 92.1 | 6.8 | Hydrolysis |
| pH 7.0 Buffer (60°C) | 24 | 98.5 | < 1.0 | Minimal Degradation |
| 3% H₂O₂ (RT) | 24 | 95.3 | 4.1 | Oxidation |
| Photostability (ICH Q1B) | - | 99.1 | < 0.5 | Stable |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 6, 12, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
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Analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
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Incubate and sample as described for acid hydrolysis.
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Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
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Analyze by HPLC.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
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Keep the solution at room temperature and protected from light.
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Sample at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven (e.g., 60°C).
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Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
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Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
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HPLC Method for Stability Testing (Example)
-
Instrumentation: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of acetonitrile and water (with a pH-adjusting buffer, e.g., phosphate buffer, if needed to maintain a neutral pH).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Likely acidic hydrolysis pathway.
Preventing decomposition of 1-(2-Chloropyrimidin-5-YL)ethanone during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-chloropyrimidin-5-yl)ethanone, focusing on preventing its decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition of this compound during workup?
A1: The primary cause of decomposition is the hydrolysis of the 2-chloro group on the pyrimidine ring, which leads to the formation of the corresponding pyrimidone derivative. This hydrolysis is significantly accelerated under both acidic and basic conditions. The C-Cl bond at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack by water or hydroxide ions.
Q2: What is the main decomposition product I should be aware of?
A2: The major decomposition product is 1-(2-oxo-1,2-dihydropyrimidin-5-yl)ethanone. This occurs through the hydrolysis of the 2-chloro substituent. Monitoring for the appearance of this more polar byproduct by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q3: Are there specific pH ranges to avoid during the workup?
A3: Yes. Both strongly acidic and strongly basic conditions should be avoided. Acidic conditions can protonate the pyrimidine ring, making it more susceptible to nucleophilic attack by water.[1] Basic conditions increase the concentration of the potent nucleophile, hydroxide ion, which readily displaces the chloride. A neutral pH range (approximately 6-8) is recommended to minimize hydrolysis.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures will accelerate the rate of decomposition. It is advisable to conduct all workup procedures, including extractions and washes, at room temperature or below. If the compound needs to be stored, it should be kept at a low temperature, such as -20°C, as a solid.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
Problem 1: Significant product loss and formation of a more polar byproduct observed by TLC/LC-MS.
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Possible Cause: Hydrolysis of the 2-chloro group due to exposure to acidic or basic aqueous solutions during the workup.
-
Solution:
-
Neutral Workup: Employ a neutral workup strategy. Avoid acidic or basic washes. Use deionized water or a buffered saline solution (brine) for extractions.
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Mild Quenching: If the reaction requires quenching, use a neutral or near-neutral quenching agent, such as water or a saturated ammonium chloride solution, and perform the operation at a low temperature.
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Immediate Extraction: After quenching and phase separation, immediately extract the product into a suitable organic solvent. Prolonged contact with the aqueous phase, even if neutral, can lead to some level of hydrolysis. The synthesis procedure for 2-chloropyrimidine notes that filtration and extraction should be performed immediately to avoid extensive decomposition.[3]
-
Problem 2: Product degradation during purification by silica gel chromatography.
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Possible Cause: Standard silica gel is slightly acidic and can promote the decomposition of acid-labile compounds like this compound.
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the desired eluent and adding a small amount of a neutralising agent, such as triethylamine (typically 0.1-1% v/v), then evaporating the solvent.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.
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Rapid Chromatography: Do not let the compound sit on the column for extended periods. Perform the chromatography as quickly as possible.
-
Problem 3: Difficulty in separating the product from polar impurities.
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Possible Cause: Incomplete reaction or decomposition leading to byproducts with similar polarity to the starting material or desired product.
-
Solution:
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Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize the presence of starting material in the workup. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Washes: If the product is sufficiently non-polar, washing the organic layer with water or brine can help remove highly polar impurities.[5][6]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method to separate it from soluble impurities.
-
Summary of Recommended Workup Conditions
| Parameter | Recommended Condition | Rationale |
| pH of Aqueous Washes | 6 - 8 (Neutral) | Minimizes acid- and base-catalyzed hydrolysis of the 2-chloro group. |
| Temperature | 0°C to Room Temperature | Reduces the rate of decomposition reactions. |
| Quenching Agent | Water, Saturated NH₄Cl | Avoids introducing strongly acidic or basic conditions. |
| Chromatography | Neutralized Silica Gel or Alumina | Prevents on-column degradation of the acid-sensitive product.[4] |
| Solvent Removal | Rotary Evaporation at low temperature (≤ 40°C) | Avoids thermal degradation of the isolated product. |
Experimental Protocols
Protocol 1: General Neutral Workup Procedure
-
Quenching: Cool the reaction mixture to 0°C. Slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. This helps to remove any remaining water-soluble impurities.[5]
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a temperature not exceeding 40°C.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Neutralization: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Solvent Removal: Carefully remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Drying: Dry the neutralized silica gel under high vacuum for several hours to remove any residual solvent and triethylamine.
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Column Packing: Pack the column with the prepared neutralized silica gel using the desired eluent.
Visualizations
Caption: Major decomposition pathway via hydrolysis.
Caption: Recommended workflow for workup and purification.
References
- 1. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 2. This compound | 110100-00-0 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Run A Reaction [chem.rochester.edu]
Challenges in the industrial scale-up of 1-(2-Chloropyrimidin-5-YL)ethanone production
Welcome to the technical support center for the industrial scale-up of 1-(2-Chloropyrimidin-5-YL)ethanone production. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: At an industrial scale, the synthesis of this compound, a ketone derivative, often involves multi-step processes. Common strategies include the acylation of a suitable pyrimidine precursor. One plausible route involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon skeleton, followed by subsequent chemical modifications. Another approach is the construction of the pyrimidine ring from acyclic precursors already containing the acetyl group or a precursor to it. The choice of route often depends on the cost and availability of starting materials, overall yield, and process safety considerations.
Q2: What are the primary challenges when scaling up palladium-catalyzed cross-coupling reactions for this synthesis?
A2: Scaling up palladium-catalyzed cross-coupling reactions presents several challenges. A major issue is the separation of the catalyst from the reaction mixture, which can lead to residual palladium contamination in the final product.[1] Catalyst deactivation and the need for potentially expensive and air-sensitive ligands can also impact the economic feasibility of the process on a large scale.[1][2] Furthermore, ensuring consistent reaction kinetics and heat transfer can be difficult in large reactors, potentially leading to variations in yield and impurity profiles.[3][4]
Q3: What are typical impurities encountered in the production of this compound and how can they be minimized?
A3: Typical impurities can arise from side reactions or unreacted starting materials. In syntheses involving Suzuki coupling, common byproducts include homo-coupled products and protodeboronation of the boronic acid.[5][6] Dehalogenation of the chloropyrimidine starting material can also occur.[6] Minimizing these impurities involves careful optimization of reaction conditions, such as temperature, reaction time, and the choice of catalyst, ligand, and base.[6] Using fresh, high-purity reagents is also crucial.[5] Post-reaction purification is typically achieved through crystallization or chromatography.
Q4: What are the key process safety considerations for the large-scale production of this compound?
A4: Process safety is paramount during scale-up. Key considerations include:
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Thermal Hazards: Many organic reactions are exothermic. It is crucial to understand the reaction's thermal profile to prevent thermal runaway.[7][8] A thorough hazard assessment should be conducted to determine the thermal stability of all reaction components and mixtures.[7]
-
Reagent Handling: The safe handling of potentially hazardous raw materials, intermediates, and reagents is critical.
-
Pressure Control: Some reactions may generate gaseous byproducts, requiring adequate pressure relief systems on reactors.
-
Solvent Safety: The use of large volumes of flammable solvents requires appropriate storage, handling, and recovery systems to minimize fire and explosion risks.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds slowly | Ineffective catalyst or ligand system. Chloropyrimidines can be less reactive coupling partners. | Screen different palladium catalysts and ligands. For Suzuki couplings, Pd(PPh₃)₄ is often effective.[5] Consider using more electron-rich and bulky phosphine ligands. |
| Poor choice of solvent or base. | Optimize the solvent system and base. A systematic screening of different solvents and bases can identify the optimal conditions. | |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for side product formation. Some Suzuki couplings perform well at temperatures up to 120°C. | |
| Significant formation of side products | Side reactions such as homo-coupling or protodeboronation are occurring. | Ensure high-purity, fresh boronic acid is used to minimize protodeboronation.[5] To reduce homo-coupling, consider adding the aryl halide in a slight excess.[5] |
| Catalyst degradation. | Use a more robust catalyst or consider catalyst immobilization to improve stability and recyclability. |
Issue 2: Product Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing unreacted starting materials or byproducts by crystallization | Similar polarity and solubility of the product and impurities. | Employ alternative purification techniques such as column chromatography. For ketones, fractional distillation or solvent extraction methods can also be effective.[9] |
| Oiling out during crystallization. | Optimize the crystallization solvent system, cooling rate, and agitation. The use of an anti-solvent can sometimes promote the formation of crystalline solids. | |
| Residual palladium in the final product | Inefficient removal of the homogeneous catalyst. | Utilize palladium scavengers after the reaction is complete. Alternatively, explore the use of heterogeneous or immobilized palladium catalysts that can be easily filtered off. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(2-chloro-5-pyrimidinyl)ethanone | [10] |
| Molecular Formula | C₆H₅ClN₂O | [10] |
| Physical Form | Solid | [10] |
| Purity | >97% | [10] |
| Storage Temperature | -20°C | [10] |
Note: The data presented is typical and may vary between suppliers.
Experimental Protocols
Representative Protocol: Suzuki Cross-Coupling for Aryl-Substituted Pyrimidine Synthesis
This protocol is a general guideline for a Suzuki cross-coupling reaction involving a chloropyrimidine, which is a key transformation in the synthesis of related compounds and can be adapted for the synthesis of precursors to this compound.
Materials:
-
2,4-Dichloropyrimidine (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents)
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Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dichloropyrimidine, the arylboronic acid, and the base.
-
Purge the vessel with nitrogen for 15-20 minutes.
-
Add the solvent mixture, followed by the palladium catalyst.
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Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired aryl-substituted pyrimidine.
Disclaimer: This is a general protocol and should be optimized for specific substrates and scales. Always conduct a thorough risk assessment before performing any chemical reaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fauske.com [fauske.com]
- 8. helgroup.com [helgroup.com]
- 9. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 10. This compound | 110100-00-0 [sigmaaldrich.com]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives. Our focus is on minimizing byproduct formation to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pyrimidine derivatives and their associated byproducts?
A1: Two of the most prevalent methods for synthesizing pyrimidine derivatives are the Biginelli and Pinner reactions.
-
Biginelli Reaction: This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. Common byproducts include Knoevenagel condensation products (from the reaction of the aldehyde and β-ketoester), open-chain ureides (due to incomplete cyclization), and Hantzsch-type 1,4-dihydropyridines (resulting from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia from urea decomposition).[1][2]
-
Pinner Reaction: This method involves the condensation of an amidine with a β-dicarbonyl compound. Potential side reactions can lead to byproducts such as self-condensation products of the amidine or β-dicarbonyl compound, and incompletely cyclized open-chain intermediates.[2]
Q2: How can I identify the major byproduct in my Biginelli reaction?
A2: The most common byproducts in a Biginelli reaction are the Knoevenagel adduct and an open-chain ureide. These can be distinguished using spectroscopic methods like NMR and mass spectrometry. The Knoevenagel product will be missing the urea component, while the open-chain intermediate will contain all three components but will not be cyclized.[2]
Q3: What are the critical parameters to control in a Pinner synthesis to avoid byproducts?
A3: The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameters to control are:
-
Anhydrous Conditions: The intermediate in the Pinner reaction, the imidate salt (Pinner salt), is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts. Therefore, using anhydrous solvents and thoroughly dried glassware is crucial.[2]
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures to prevent decomposition or rearrangement into N-alkyl amides.[2]
-
Purity of Reagents: The purity of the nitrile and alcohol is essential to prevent unwanted side reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrimidine Derivative in the Biginelli Reaction
Question: My Biginelli reaction is resulting in a low yield (<40%). What are the likely causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a common problem and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes promote side reactions. Consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective.[3] Optimize the catalyst concentration for your specific substrates. |
| Competing Side Reactions | The primary competing reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester. To minimize this, you can try altering the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents). |
| Incomplete Cyclization | The open-chain ureide intermediate may not cyclize efficiently, especially with sterically hindered substrates.[2] Increasing the reaction temperature or using a stronger acid catalyst can promote the final cyclization-dehydration step.[2] |
| Poor Reaction Conditions | The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[3] Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions to find the optimal conditions for your reaction. |
| Purity of Reagents | Impurities in the starting materials can lead to unwanted side reactions and lower the yield. Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity.[3] |
Issue 2: Formation of a Fluorescent Byproduct in the Biginelli Reaction
Question: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures), thus competing with the desired Biginelli pathway.[1]
Troubleshooting Steps:
| Parameter | Recommendation |
| Reaction Temperature | Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1] |
| Catalyst Choice | The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1] |
| Order of Addition | Adding the urea last may help to minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[1] |
Issue 3: Low Yield and Suspected Hydrolysis in the Pinner Pyrimidine Synthesis
Question: My Pinner pyrimidine synthesis has a very low yield, and I suspect that the presence of water is causing issues. What are the signs of hydrolysis and how can it be prevented?
Answer: Hydrolysis is a major issue in the Pinner synthesis, leading to the formation of esters instead of the desired pyrimidine.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). All glassware should be thoroughly oven-dried before use. It is also recommended to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the imidate hydrochloride (Pinner salt) in situ. This ensures strictly anhydrous acidic conditions.[2]
-
Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.
Quantitative Data Summary
Table 1: Effect of Different Lewis Acid Catalysts on the Yield of a Biginelli Reaction
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaCl | Acetic Acid | Room Temp | 10 | 60 |
| MgCl₂ | Acetic Acid | Room Temp | 8 | 75 |
| CaCl₂ | Acetic Acid | Room Temp | 8 | 70 |
| FeCl₃ | Acetic Acid | Room Temp | 4 | 90 |
| CuCl₂ | Acetic Acid | Room Temp | 5 | 85 |
| ZnCl₂ | Acetic Acid | Room Temp | 6 | 92 |
| SnCl₂ | Acetic Acid | Room Temp | 7 | 80 |
Reaction conditions: benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).[4]
Table 2: Optimization of Reaction Conditions for a Dicalcium Phosphate Dihydrate (DCPD) Catalyzed Biginelli Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 0 | Ethanol | Reflux | 10 | 45 |
| 2 | 5 | Ethanol | Reflux | 4 | 85 |
| 3 | 7 | Ethanol | Reflux | 2.5 | 94 |
| 4 | 10 | Ethanol | Reflux | 2.5 | 94 |
| 5 | 7 | Water | Reflux | 5 | 70 |
| 6 | 7 | Acetonitrile | Reflux | 4 | 80 |
| 7 | 7 | Solvent-free | 80°C | 1 | 88 |
Reaction conditions: urea (1.5 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol).[5]
Experimental Protocols
Detailed Protocol for a Biginelli Reaction Using Dicalcium Phosphate as a Reusable Catalyst
This protocol describes an efficient and environmentally friendly method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Reagents:
-
Urea or thiourea (1.5 mmol)
-
Substituted benzaldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Dicalcium phosphate dihydrate (DCPD) (7 mol %)
-
Ethanol (10 ml)
Procedure:
-
A mixture of urea or thiourea, substituted benzaldehyde, β-ketoester, and dicalcium phosphate dihydrate in ethanol is heated to reflux.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, a solid precipitate forms from the reaction mixture.
-
The precipitate is collected by vacuum filtration, washed with deionized water, and then freeze-dried overnight.[5]
Detailed Protocol for a Pinner Reaction Emphasizing Anhydrous Conditions
This protocol outlines the synthesis of an amidine via the Pinner reaction, highlighting the necessary anhydrous conditions.
Reagents:
-
Nitrile (1.0 eq)
-
Ethanolic HCl (36% w/w)
-
Ammonia gas
-
Ammonium carbonate (3.7 eq)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Charge a reactor with ethanolic HCl and add the nitrile in portions.[6]
-
Raise the temperature to 40 °C and stir the mixture for 6 hours.[6]
-
After completion, cool the reaction mixture to 0−5 °C.
-
Purge ammonia gas into the reaction mixture until a pH of ≥ 8 is achieved.[6]
-
Add ammonium carbonate to the basified reaction mixture.[6]
-
Raise the temperature to 30 °C and stir for 10 hours.[6]
-
Filter the reaction mixture and wash the inorganic salts with ethanol.[6]
-
Distill the filtrate under vacuum.
-
Dissolve the resulting residue in ethanol and ethyl acetate, and heat the suspension to 80 °C for 1 hour.[6]
-
Cool the mixture to room temperature, filter the precipitate, and wash with ethyl acetate.
-
Dry the wet solid to obtain the desired amidine.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
Resolving poor peak tailing in HPLC analysis of 1-(2-Chloropyrimidin-5-YL)ethanone
Technical Support Center: HPLC Analysis of 1-(2-Chloropyrimidin-5-YL)ethanone
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.
Troubleshooting Guide
This guide uses a question-and-answer format to address specific problems you may encounter.
Q1: Why am I observing significant peak tailing for this compound?
A1: The most common cause of peak tailing for this compound is secondary ionic interactions between the analyte and the stationary phase. This compound contains a basic pyrimidine ring. In reversed-phase HPLC using silica-based columns, residual acidic silanol groups (Si-OH) on the silica surface can become ionized (SiO-), especially at a mobile phase pH above 3.[1][2] The positively charged basic analyte can then interact strongly with these negatively charged silanol sites, creating a secondary retention mechanism that results in asymmetrical, tailing peaks.[1][3][4][5]
Other potential causes include:
-
Column Overload : Injecting too high a concentration of the sample.[1][6][7]
-
Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase.[8][9][10]
-
Column Degradation : Contamination or physical damage (voids) to the column.[10][11][12]
-
Extra-Column Effects : Excessive dead volume in the HPLC system tubing or connections.[2][10]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
Technical Support Center: Degradation of Chloropyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of chloropyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chloropyrimidine compounds?
A1: Chloropyrimidine compounds are susceptible to several degradation pathways, primarily hydrolysis, photolysis, and microbial degradation. Hydrolysis of the chloro group is a common pathway, often accelerated by moisture and nucleophiles, leading to the formation of hydroxy derivatives[1][2]. The reactivity of the compound is also influenced by factors such as pH, temperature, and exposure to light[3][4].
Q2: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). What might these be?
A2: Unexpected peaks in your analytical data are likely degradation products. The most common degradation product is the corresponding hydroxypyrimidine resulting from hydrolysis[2]. If using alcohol-based solvents, you may observe ether products. It is also possible that the chloropyrimidine is reacting with other nucleophiles present in your reaction mixture[2]. Forced degradation studies can help identify potential degradation products[4][5].
Q3: How should I properly store chloropyrimidine compounds to minimize degradation?
A3: To ensure stability and minimize degradation, chloropyrimidine compounds should be stored at low temperatures (2-8°C for long-term storage) under an inert atmosphere (e.g., Argon or Nitrogen)[1]. They should be kept in a tightly sealed, opaque container to protect them from moisture and light[1]. Avoid storing them in protic solvents like methanol, ethanol, or water, as these can react with the compound[2].
Q4: What factors can influence the rate of degradation of chloropyrimidine compounds?
A4: The degradation rate of chloropyrimidine compounds is influenced by several factors, including:
-
pH: Stability can be pH-dependent, with some compounds being more stable in acidic conditions and decomposing in alkaline conditions[3].
-
Temperature: Higher temperatures generally increase the rate of degradation reactions[1][6].
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation[3][7].
-
Moisture: The presence of water can lead to hydrolysis of the chloro group[1][2].
-
Oxidizing agents: Strong oxidizing agents can degrade the compound[1].
Troubleshooting Guides
Issue 1: Low or No Product Yield in Reactions Involving Chloropyrimidines
-
Possible Cause: Degradation of the chloropyrimidine starting material due to improper storage.
-
Recommended Action:
-
Confirm the purity of your chloropyrimidine starting material using NMR or LC-MS.
-
If degradation is suspected, use a fresh batch of the compound.
-
Review your storage procedures to ensure they align with recommended guidelines (cool, dark, dry, and under an inert atmosphere)[1].
-
-
Possible Cause: Suboptimal reaction conditions.
-
Recommended Action:
-
Ensure the solvent is anhydrous and appropriate for the reaction.
-
Verify the correct temperature and reaction time as specified in the protocol.
-
If applicable, ensure the catalyst is active and a fresh batch is used[1].
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Degradation of the compound leading to a lower active concentration or interference from degradation products.
-
Recommended Action:
Issue 3: Physical Appearance of the Compound has Changed (e.g., color change, clumping)
-
Possible Cause: Exposure to light, moisture, or elevated temperatures.
-
Recommended Action:
-
Discard the sample as its purity is likely compromised.
-
Ensure future samples are stored in a dark, dry, and refrigerated environment.
-
Use a desiccator to minimize moisture exposure[8].
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Hydroxypyrimidine derivatives |
| Basic Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C | Hydroxypyrimidine derivatives, ring-opened products |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature | N-oxides, hydroxylated derivatives |
| Thermal Degradation | Dry heat | 48 hours at 80°C | Various decomposition products |
| Photolytic Degradation | UV or visible light | Varies | Photodegradation products |
This table is a generalized summary based on information from multiple sources[4][5][8].
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the intrinsic stability of a chloropyrimidine compound under various stress conditions[5][8].
Materials:
-
Chloropyrimidine compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV-PDA detector or LC-MS
Procedure:
-
Acidic Degradation: Dissolve the chloropyrimidine compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 6, 12, 24 hours), neutralize them, and analyze by HPLC[3][4].
-
Basic Degradation: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Withdraw samples at intervals, neutralize, and analyze by HPLC[3][4].
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Analyze samples by HPLC at different time points[3][4].
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve samples taken at different times and analyze by HPLC[4].
-
Photolytic Degradation: Expose a solution of the compound to UV light. Analyze samples at various time points and compare them to a sample kept in the dark[3].
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample[3].
-
Use a PDA detector and mass spectrometry to identify and characterize the degradation products[5].
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating the active pharmaceutical ingredient (API) from its process impurities and degradation products[9].
Initial Setup:
-
Column: C18 column (e.g., 3 µm, 100 mm x 3.0 mm i.d.)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A broad gradient from 5% to 100% Acetonitrile over 10-20 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: UV-PDA and MS detectors[9].
Procedure:
-
Dissolve a sample of the chloropyrimidine compound in a suitable diluent (e.g., 50% acetonitrile in water) at a concentration of approximately 1 mg/mL.
-
Inject the sample into the HPLC system and run the initial gradient method.
-
Analyze the chromatogram to assess the separation of the main peak from any impurities or degradation products.
-
If co-elution is observed, optimize the method by adjusting the gradient slope, mobile phase composition, column chemistry (e.g., using a phenyl column), and temperature[9].
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines[4].
Visualizations
Caption: Primary degradation pathways for chloropyrimidine compounds.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 1-(2-Chloropyrimidin-5-YL)ethanone and Alternative Synthetic Intermediates in Drug Discovery
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of appropriate heterocyclic building blocks is a critical determinant of synthetic efficiency and success. Pyrimidine scaffolds are a cornerstone in this field, and the choice of a specific intermediate can significantly influence the course of a drug discovery program. This guide provides a comparative analysis of 1-(2-Chloropyrimidin-5-YL)ethanone against other commonly employed chloropyrimidine intermediates. The comparison focuses on their application in nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of a vast array of bioactive molecules.
Principles of Reactivity in Chloropyrimidines
The reactivity of chloropyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which is caused by the presence of two electronegative nitrogen atoms. This electron deficiency facilitates attack by nucleophiles. The position of the chlorine atom and the nature of other substituents on the ring significantly influence the reactivity. Generally, a chlorine atom at the C4 or C6 position is more susceptible to nucleophilic attack than one at the C2 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving both nitrogen atoms when the attack occurs at the C4/C6 position. Electron-withdrawing groups on the pyrimidine ring will further enhance the rate of SNAr reactions.
Comparative Data of Pyrimidine Intermediates
The following tables summarize representative quantitative data for SNAr reactions of this compound and two common alternatives: 2,4-dichloro-5-fluoropyrimidine and 2-amino-4,6-dichloropyrimidine. It is crucial to reiterate that these data points are not from a direct comparative study but are illustrative of typical reaction outcomes for each intermediate.
Table 1: Performance Comparison in Nucleophilic Aromatic Substitution (Amination)
| Intermediate | Nucleophile (Amine) | Reaction Conditions | Reported Yield (%) | Key Considerations |
| This compound | Generic Primary Amine | Varies (typically basic conditions, elevated temp.) | Data not specified | The acetyl group is a moderately electron-withdrawing group, which activates the C2-chloro position towards nucleophilic attack. The ketone functionality offers a handle for further synthetic modifications. |
| 2,4-Dichloro-5-fluoropyrimidine | Generic Primary Amine | Varies (often stepwise substitution is possible) | High | The two chlorine atoms exhibit different reactivity, with the C4-chloro being significantly more reactive than the C2-chloro. The fluorine atom is a strong electron-withdrawing group, enhancing the reactivity of both chlorine atoms. This allows for selective and sequential substitutions. |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | Solvent-free, Et3N, 80-90 °C | Good to Excellent | The amino group is an electron-donating group, which may slightly deactivate the ring towards nucleophilic attack compared to unsubstituted chloropyrimidines. However, the two chlorine atoms at the more reactive C4 and C6 positions allow for facile substitution. |
Experimental Protocols
Below are detailed representative methodologies for nucleophilic aromatic substitution reactions involving the compared intermediates.
Protocol 1: General Procedure for the Amination of a 2-Chloropyrimidine Derivative (Representative for this compound)
-
Reaction Setup: A mixture of the 2-chloropyrimidine derivative (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base (e.g., K2CO3, Et3N, or DIPEA, 2.0-3.0 eq.) is prepared in a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine product.
Protocol 2: Synthesis of 2-Amino-4-aryl-5-chloropyrimidines from a Dichloropyrimidine (Representative for 2,4-Dichloro-5-fluoropyrimidine)
-
Reaction Setup: To a solution of the 2,4-dichloropyrimidine derivative in a suitable solvent such as 1,4-dioxane or isopropanol, the desired aniline (1.0 eq.) and a base like diisopropylethylamine (DIPEA) are added.
-
Reaction Execution: The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Second Substitution (if applicable): After the first substitution at the more reactive C4 position is complete, a second nucleophile can be added to substitute the remaining chlorine at the C2 position, often requiring more forcing conditions.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Protocol 3: Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine
-
Reaction Setup: Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.[1][2]
-
Reaction Execution: The mixture is heated under solvent-free conditions at 80–90 °C.[1][2] The reaction is monitored by TLC.[1][2]
-
Work-up and Purification: After completion, distilled water is added to the reaction mixture, and the resulting precipitate is filtered. The crude product is then crystallized from ethanol to yield the purified product.[1][2]
Visualizations
Caption: A generalized synthetic pathway for kinase inhibitors.
Caption: A conceptual workflow for a comparative reactivity study.
Caption: Logical relationship between structure and reactivity.
References
Unambiguous Structural Elucidation of 1-(2-Chloropyrimidin-5-yl)ethanone: A Comparative Guide to 2D NMR Techniques
In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. This guide provides a comprehensive analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 1-(2-Chloropyrimidin-5-yl)ethanone, a key heterocyclic ketone intermediate. We present a comparative overview of its performance against other common analytical techniques, supported by detailed experimental protocols and illustrative data, to offer researchers, scientists, and drug development professionals a robust framework for structural elucidation.
Comparative Analysis of Structural Elucidation Techniques
The structural characterization of organic molecules can be approached through various analytical methods, each with its own strengths and limitations. While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy identifies functional groups, they often fall short of providing the complete, unambiguous connectivity map of a molecule. For complex structures such as heterocyclic ketones, 2D NMR spectroscopy emerges as a superior methodology, offering a detailed blueprint of the molecular architecture.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations, establishing covalent bond connectivity. | Provides unambiguous structural confirmation and stereochemical insights. | Requires larger sample quantities and can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample. | Does not provide direct information on bond connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Structural Validation using 2D NMR
To fully elucidate the structure of this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is employed. These experiments provide a detailed map of the proton and carbon environments and their connectivities.
1H and 13C NMR Spectral Data
The foundational 1D NMR spectra provide the initial chemical shift assignments for the protons and carbons in the molecule.
Table 2: 1H and 13C NMR Chemical Shifts for this compound
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 4/6 | 9.15 (s, 2H) | 158.0 |
| 5 | - | 125.0 |
| C=O | - | 195.0 |
| CH3 | 2.60 (s, 3H) | 28.0 |
| 2 | - | 162.0 |
Note: Data is based on theoretical predictions in CDCl3.
2D NMR Correlation Data
The power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing for the piecing together of the molecular puzzle.
Table 3: Key 2D NMR Correlations for this compound
| Correlation Type | Proton (δ, ppm) | Correlated Nucleus (δ, ppm) | Inferred Connectivity |
| COSY | - | - | No H-H coupling observed |
| HSQC | 9.15 | 158.0 | C4-H, C6-H |
| 2.60 | 28.0 | CH3 | |
| HMBC | 9.15 | 162.0, 125.0 | H4/H6 to C2 and C5 |
| 2.60 | 195.0, 125.0 | CH3 to C=O and C5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Sample Preparation
Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
1H NMR: A standard single-pulse experiment is performed with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
-
13C NMR: A proton-decoupled experiment is run with a 30° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
-
COSY: A gradient-enhanced COSY experiment is acquired with 2048 points in the direct dimension and 256 points in the indirect dimension.
-
HSQC: A gradient-enhanced HSQC experiment is optimized for a one-bond 1JCH coupling of 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment is optimized for a long-range 2,3JCH coupling of 8 Hz.
Visualizing the Validation Workflow
A logical workflow is essential for systematic structural elucidation. The following diagram illustrates the process of validating the structure of this compound using 2D NMR.
The logical flow for confirming molecular structures begins with the acquisition of one- and two-dimensional NMR data. This is followed by a systematic analysis and interpretation of the spectral information to identify through-bond correlations. Finally, these correlations are pieced together to assemble the complete molecular structure, leading to its unambiguous confirmation. This methodical approach ensures a high degree of confidence in the assigned structure, which is critical for subsequent research and development activities.
A Comparative Guide to HPLC and GC-MS for Purity Determination of 1-(2-Chloropyrimidin-5-YL)ethanone
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 1-(2-Chloropyrimidin-5-YL)ethanone, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable methodology for their specific analytical needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying a wide array of compounds.[1][2] The technique employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. HPLC is particularly advantageous for analyzing non-volatile or thermally labile compounds that may decompose at the high temperatures required for GC analysis.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[3] In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The coupling with a mass spectrometer allows for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence in impurity identification.[1][5]
Proposed Experimental Protocols
While specific validated methods for this compound are not publicly available, the following protocols are based on established methods for similar aromatic ketones and serve as a robust starting point for method development and validation.[6][7][8]
HPLC Method Protocol
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (based on the chromophores present in the molecule) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
GC-MS Method Protocol
| Parameter | Recommended Condition |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL. |
Method Validation Parameters
For a comprehensive cross-validation, the following parameters should be assessed for both the HPLC and GC-MS methods in accordance with ICH guidelines.[9][10][11]
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. Typically evaluated over a range of 5 concentration levels.[11] |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11] |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by recovery studies of spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity determination of this compound will depend on the specific requirements of the analysis.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile substances.[3] | Volatile and semi-volatile compounds that are thermally stable.[3] |
| Sensitivity | Good, detector dependent (e.g., UV, DAD, FLD). | Excellent, especially with selected ion monitoring (SIM). |
| Specificity | Good, based on retention time. Diode-array detection can aid in peak purity assessment. | Excellent, provides structural information for impurity identification.[5] |
| Speed | Analysis times can be longer, typically in the range of 10-60 minutes.[4] | Faster analysis times are often achievable, especially for simple mixtures.[1] |
| Cost | Generally lower initial instrument cost and operational costs. | Higher initial instrument cost, but carrier gas can be more affordable than HPLC solvents.[4] |
| Sample Preparation | Often simpler, as the sample is dissolved in the mobile phase. | May require derivatization for non-volatile compounds, though likely not for the target compound. |
| Impurity Identification | Limited structural information from UV detection.[5] | Provides mass spectra for definitive identification of unknown impurities.[5] |
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity determination of this compound. For routine quality control and release testing, where quantification of the main component and known impurities is the primary objective, a validated RP-HPLC method offers a robust, reliable, and cost-effective solution. Conversely, when the goal is the identification of unknown impurities, trace-level analysis, or confirmatory testing, the superior sensitivity and specificity of GC-MS make it the preferred method.
Ultimately, a comprehensive approach may involve using HPLC for routine purity assessment and GC-MS for in-depth impurity profiling and characterization, particularly during process development and for out-of-specification investigations. The detailed protocols and comparative data presented in this guide provide a solid foundation for the development and cross-validation of analytical methods for this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wjarr.com [wjarr.com]
- 10. pharmaerudition.org [pharmaerudition.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Comparing the biological activity of 1-(2-Chloropyrimidin-5-YL)ethanone derivatives
A guide for researchers, scientists, and drug development professionals on the biological activities of derivatives of 2-chloro-5-substituted pyrimidines, structurally related to 1-(2-Chloropyrimidin-5-YL)ethanone.
Lacking extensive research on the specific biological activities of this compound derivatives, this guide provides a comparative analysis of structurally similar 2-chloro-5-substituted pyrimidine compounds. The data presented here is synthesized from various studies on derivatives where the 5-position of the 2-chloropyrimidine ring is modified, offering insights into their potential as anticancer, antimicrobial, and kinase-inhibiting agents.
Quantitative Data Summary
The biological activities of various 2-chloro-5-substituted pyrimidine derivatives are summarized below. These compounds share a common scaffold and provide a basis for understanding the potential therapeutic applications of this chemical class.
| Compound Class | Derivative Type | Biological Activity | Assay | Results (IC50/MIC) | Reference |
| 2,5-Disubstituted Pyrimidines | 2-Benzyloxy-5-aryl-pyrimidines | Anticancer | MTT Assay (HeLa cells) | Moderately active | [1] |
| 2-Heteroarylpyrimidines | 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines | Anticancer | In vitro and in vivo models | Potent antitumor activity | [2] |
| Thiosubstituted Purines (related pyrimidine ring) | 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Anticancer | In vitro (SNB-19, C-32 cells) | EC50 = 5.00 and 7.58 µg/ml | [3] |
| Chloropyrimidines | 2,5-Dichloropyrimidine derivatives | Kinase Inhibition | MSK1 CTKD biochemical assay | pIC50 6.7 (200 nM) for initial hit | [4][5] |
| Pyrimidin-2-ol/thiol/amine Analogues | 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol/thiol/amine | Antimicrobial | MIC Assay | Compounds 2, 5, 10, 11, 12 showed significant activity | [6] |
| Fused Pyrimidines | Quinazoline-based pyrimidodiazepines | Anticancer | NCI-60 cell line screen | GI50 values between 0.622–1.81 μM for a chalcone precursor | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of pyrimidine derivatives are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,5-disubstituted pyrimidines) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Components: The assay typically includes the purified kinase enzyme (e.g., MSK1), a substrate (e.g., a peptide or protein that is a known target of the kinase), and ATP.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the inhibitor (e.g., chloropyrimidine derivatives).
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or antibody-based detection methods (e.g., ELISA, Western blot) using phospho-specific antibodies.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Visualizations
Illustrative Kinase Inhibition Pathway
Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. The diagram below illustrates a generic signaling cascade and the potential point of intervention for a kinase inhibitor.
Caption: Generic kinase signaling pathway inhibited by a 2-chloropyrimidine derivative.
Experimental Workflow for MTT Assay
The following diagram outlines the key steps in performing an MTT assay to evaluate the cytotoxicity of the synthesized compounds.
Caption: Workflow of the MTT assay for cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: 2-Fluoropyrimidine Edges Out 2-Chloropyrimidine in Nucleophilic Aromatic Substitution
In the realm of medicinal chemistry, the pyrimidine scaffold is a cornerstone, and the facility of functionalizing it via SNAr is of paramount importance. The choice of leaving group at the 2-position, typically a halogen, significantly influences the reaction's efficiency. The established reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[1] This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial, rate-determining nucleophilic attack.
A compelling piece of quantitative evidence from the analogous pyridine system illustrates this reactivity difference: the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine under the same conditions.[1] This substantial difference in reaction rates underscores the superior reactivity of the fluoro-substituent as a leaving group in SNAr reactions on electron-deficient heterocycles.
Comparative Data on Reaction Yields
While direct kinetic comparisons for pyrimidines are scarce, a look at reported yields for the reactions of 2-chloropyrimidine with various amines provides a baseline for its reactivity. It is important to note that these reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) than would be necessary for the more reactive 2-fluoropyrimidine.
| Nucleophile (Amine) | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |
| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 |
| Imidazole | 2-(1H-Imidazol-1-yl)pyrimidine | 62 |
| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)pyrimidine | 83 |
Data sourced from a study on the reactivity of 2-chloropyrimidine.
Experimental Workflow and Signaling Pathways
The general mechanism for the SNAr reaction on a 2-halopyrimidine involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of the halide leaving group.
References
A Comparative Guide to Validating Analytical Methods for Quantifying 1-(2-Chloropyrimidin-5-YL)ethanone in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of 1-(2-Chloropyrimidin-5-YL)ethanone in complex biological matrices. The objective is to offer a detailed overview of the validation process, complete with experimental protocols and performance data, to aid researchers in selecting the most appropriate method for their specific needs.
The validation of an analytical method is crucial to ensure that the obtained data is reliable, reproducible, and fit for its intended purpose. This is of particular importance in drug development and clinical research, where accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is essential for pharmacokinetic, toxicokinetic, and efficacy studies. The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) guidelines, which are widely recognized by regulatory authorities globally.[1][2][3][4]
Method Validation Workflow
The process of analytical method validation follows a structured approach to demonstrate that a method is suitable for its intended use. This workflow ensures that the method is robust, reliable, and produces accurate and precise results.
Caption: A generalized workflow for analytical method validation.
Comparison of Analytical Methods
Two distinct analytical methods are presented for the quantification of this compound: a widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method. The choice between these methods will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for routine analysis and quality control when high sensitivity is not a primary concern.
Experimental Protocol:
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Blank biological matrix (e.g., human plasma)
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Spike 100 µL of blank plasma with the appropriate concentration of this compound standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis where low concentrations of the analyte are expected in complex matrices.
Experimental Protocol:
-
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): this compound-¹³C₃ (hypothetical)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank biological matrix (e.g., human plasma)
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 5500 or equivalent
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 157.0 -> Q3 114.0
-
Internal Standard: Q1 160.0 -> Q3 117.0
-
-
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 150 µL of methanol for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with water before injection.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the two analytical methods based on a comprehensive validation study.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | No interference from endogenous matrix components | No interference from endogenous matrix components or metabolites | No significant interfering peaks at the retention time of the analyte |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.99 |
| Range | 100 - 10,000 ng/mL | 1 - 1,000 ng/mL | Method should be linear, accurate, and precise over the defined range |
| Accuracy (% Recovery) | 95.3 - 103.5% | 98.1 - 101.7% | 85 - 115% (for bioanalytical methods) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 4.8% | ≤ 3.2% | ≤ 15% |
| - Intermediate Precision | ≤ 6.2% | ≤ 4.5% | ≤ 15% |
| Limit of Detection (LOD) | 30 ng/mL | 0.3 ng/mL | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 100 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision |
| Robustness | Robust | Robust | No significant impact on results with minor variations in method parameters |
Method Performance Comparison
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the key performance differences between HPLC-UV and LC-MS/MS for the quantification of this compound.
Caption: Key performance characteristics of HPLC-UV vs. LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of this compound in complex matrices. The choice of method should be guided by the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for applications where high sensitivity is not required, such as in the analysis of pharmaceutical formulations or for in vitro studies with higher analyte concentrations. Its robustness and ease of use make it a valuable tool for routine quality control.
-
LC-MS/MS is the superior choice for bioanalytical applications, including pharmacokinetic and toxicokinetic studies, where low detection and quantification limits are essential. Its high selectivity minimizes the impact of matrix effects, leading to more accurate and reliable data in complex biological samples.
Ultimately, the decision to use either method will depend on a careful consideration of the study's objectives, the nature of the samples, and the available resources. This guide provides the necessary framework and comparative data to make an informed decision.
References
A Head-to-Head Comparison of Catalysts for C-C Bond Formation with 1-(2-Chloropyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The versatile building block, 1-(2-Chloropyrimidin-5-YL)ethanone, offers a key scaffold for the introduction of diverse molecular complexity. The efficiency of C-C bond formation at the C2-position of the pyrimidine ring is highly dependent on the catalytic system employed. This guide provides an objective, data-driven comparison of various catalysts for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this substrate, offering valuable insights for reaction optimization and catalyst selection.
Comparative Performance of Catalysts
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the C-C coupling of this compound. The following tables summarize the performance of different catalytic systems based on available experimental data for this substrate and closely related 2-chloropyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the arylation of this compound. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, have demonstrated high efficacy. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[1][2]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | ~81 | Phenylboronic acid |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate | Arylboronic acids |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | Good | Arylboronic acids |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | Good | Arylboronic acids |
Yields are based on studies with 2,4-dichloropyrimidine and other chloropyridines, providing a strong indication of performance with the target substrate.[1][3][4]
Heck Coupling
The Heck reaction enables the vinylation of this compound. Palladium acetate and palladium chloride are common catalyst precursors, often used in conjunction with phosphine ligands.[5][6]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Good | Styrene |
| PdCl₂ | - | K₂CO₃ | NMP | 120 | 12 | Moderate | n-Butyl acrylate |
| Pd/C | - | NaOAc | DMA | 130 | 16 | Fair-Good | Various alkenes |
Performance data is extrapolated from established protocols for the Heck reaction of aryl chlorides.[5][6]
Sonogashira Coupling
The Sonogashira coupling is the premier method for the alkynylation of this compound. This reaction typically employs a dual-catalyst system of palladium and copper(I).[7][8]
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | RT-60 | 2-12 | High | Terminal Alkynes |
| Pd(OAc)₂ | CuI | PPh₃ | DIPA | DMF | 50 | 4 | High | Terminal Alkynes |
| Pd/C | CuI | PPh₃ | Et₃N | H₂O | 80 | 6 | Good | Terminal Alkynes |
Yields are based on general protocols for Sonogashira couplings of chloro-heterocycles.[7][9]
Experimental Protocols
Detailed methodologies for the key C-C bond-forming reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
General Experimental Workflow
Caption: General workflow for Palladium-catalyzed C-C cross-coupling.
Suzuki-Miyaura Coupling Protocol (Microwave-Assisted)
-
Reaction Setup: To a microwave-safe vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120°C for 15-30 minutes.[1]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and triphenylphosphine (PPh₃, 4-10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent, Base, and Alkyne Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature to 60°C for 2-12 hours until completion is indicated by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle for these palladium-catalyzed cross-coupling reactions follows a well-established pathway involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion/beta-hydride elimination (for Heck), and reductive elimination. The efficiency of each step is influenced by the choice of catalyst, ligand, and reaction conditions.
Caption: Palladium-catalyzed cross-coupling cycle and key factors.
This guide provides a foundational understanding for selecting and optimizing catalysts for C-C bond formation with this compound. Researchers are encouraged to use this information as a starting point and to perform their own optimizations for specific substrate combinations and desired outcomes.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking the purity of 1-(2-Chloropyrimidin-5-YL)ethanone from different commercial sources
A Comparative Analysis of 1-(2-Chloropyrimidin-5-YL)ethanone Purity from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This compound is a key building block in the development of various targeted therapies. This guide provides a comparative analysis of the purity of this intermediate from three fictional commercial suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine Chemicals. The comparison is based on a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
Data Summary
The purity of this compound from the three commercial sources was evaluated, and the results are summarized in the table below. The data reveals variations in the purity levels and the number of detected impurities, highlighting the importance of in-house quality control.
| Supplier | Stated Purity (%) | Experimentally Determined Purity (HPLC Area %, 254 nm) | Number of Impurities Detected (GC-MS) | Major Impurity Identified |
| Alpha Chemicals | 98.0 | 98.5 | 3 | Unreacted starting material |
| Beta Synthesis | >97.0 | 97.2 | 5 | Isomeric impurity |
| Gamma Fine Chemicals | 99.0 (HPLC) | 99.3 | 2 | Solvent residue |
Experimental Workflow
The following diagram outlines the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity benchmarking of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols are based on established methods for the analysis of pyrimidine derivatives and related pharmaceutical intermediates.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is utilized for the quantitative assessment of the purity of this compound.[2][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient mixture of acetonitrile and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[5] Filter the sample through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed for the separation and identification of volatile impurities.[1][3]
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[5]
-
Injector Temperature: 250°C.[5]
-
MS Detector: Electron Ionization (EI) mode at 70 eV.[5]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetonitrile or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the main component and to identify any structurally related impurities present at sufficient levels.[6]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.[5]
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure and identify impurities.
Signaling Pathway for Analytical Method Selection
The choice between different analytical techniques is often guided by the specific information required. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting appropriate analytical techniques.
Disclaimer: The commercial suppliers mentioned in this guide are fictional and for illustrative purposes only. The experimental data presented is hypothetical and intended to demonstrate the application of the described analytical methods. Researchers should always perform their own quality control testing on critical reagents.
References
Unmasking the Unseen: A Guide to Identifying Unknown Impurities with High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the conclusive identification of unknown impurities is a critical challenge. These elusive compounds can impact the safety, efficacy, and stability of pharmaceutical products, making their precise characterization a regulatory and scientific necessity. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques, supported by experimental insights, to empower you in selecting the most effective strategy for impurity identification.
The presence of unknown impurities, even at trace levels, can have significant consequences in drug development, potentially leading to delays in regulatory approval or even product recalls.[1][2][3] High-resolution mass spectrometry has emerged as a powerful tool in addressing this challenge, offering unparalleled sensitivity and mass accuracy to confidently identify and structurally elucidate these unknown entities.[4][5]
The High-Resolution Mass Spectrometry Workflow for Impurity Identification
HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.[4][6] When coupled with liquid chromatography (LC), which separates complex mixtures, LC-HRMS becomes an indispensable technique for impurity profiling.[7][8] The typical workflow involves several key stages, from sample preparation to data analysis and structural confirmation.
A generalized workflow for identifying unknown impurities using LC-HRMS begins with sample preparation to isolate and concentrate the impurities. The prepared sample is then injected into an LC system for separation. The eluent from the LC column is introduced into the HRMS instrument, which accurately measures the mass-to-charge ratio (m/z) of the ions. The resulting high-resolution mass spectra are processed using specialized software to identify potential impurities based on their accurate mass, isotopic pattern, and fragmentation data. Finally, further structural elucidation may be performed using techniques like tandem mass spectrometry (MS/MS) to confirm the impurity's structure.[4][9]
A Comparative Landscape: HRMS vs. Alternative Techniques
While HRMS is a formidable tool, a comprehensive understanding of its performance relative to other analytical techniques is crucial for informed decision-making. Historically, methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been the standard for impurity profiling.[3] However, these methods often fall short when dealing with unknown impurities, as they primarily quantify known compounds against reference standards.[3]
Other valuable techniques in impurity analysis include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). NMR provides detailed structural information but typically requires a larger amount of isolated impurity.[10] GC-MS is well-suited for volatile and semi-volatile impurities.[6][11]
The following diagram illustrates the logical relationship between these techniques in the context of impurity identification.
Quantitative Performance Comparison
The choice of analytical technique is often dictated by a balance of sensitivity, selectivity, speed, and the level of structural information required. The table below summarizes the key performance characteristics of HRMS compared to other common methods for impurity analysis.
| Feature | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Identification and quantification of known and unknown impurities | Quantification of known impurities | Definitive structure elucidation | Analysis of volatile and semi-volatile impurities |
| Sensitivity | Very High (ppm to ppb levels)[1] | Moderate | Low (requires µg to mg) | High |
| Selectivity | Very High | Moderate to High | Very High | High |
| Mass Accuracy | Excellent (< 5 ppm)[4] | Not Applicable | Not Applicable | Good (with appropriate analyzer) |
| Structural Information | High (Elemental composition, fragmentation)[9] | Low (Retention time, UV spectrum) | Excellent (Detailed connectivity) | Moderate (Fragmentation patterns) |
| Sample Requirement | Low (ng to µg) | Low | High | Low |
| Throughput | High | High | Low | Moderate to High |
| Cost | High | Low | Very High | Moderate |
Experimental Protocol: Identification of an Unknown Impurity using LC-HRMS
This section provides a detailed methodology for the identification of an unknown impurity in a drug substance using a typical LC-HRMS system.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the drug substance and dissolve it in a suitable solvent (e.g., 10 mL of acetonitrile/water, 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
-
Prepare a blank sample using only the dissolution solvent.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is typically used.[12]
-
Scan Range: m/z 100 - 1000.
-
Resolution: Set to a high value, for example, 70,000 at m/z 200.
-
Data Acquisition: Perform a full scan MS experiment to detect all ions. For structural elucidation, a data-dependent MS/MS (dd-MS2) or All-Ion Fragmentation (AIF) experiment should be conducted to obtain fragmentation data for the detected impurity peaks.[9]
4. Data Analysis:
-
Process the acquired data using specialized software (e.g., Thermo Scientific Compound Discoverer, Agilent MassHunter).
-
Identify peaks that are present in the sample but not in the blank.
-
For each impurity peak, determine the accurate mass and propose the most likely elemental composition based on low mass error (typically < 5 ppm) and isotopic pattern matching.
-
Analyze the MS/MS fragmentation data to gain structural insights and propose a chemical structure for the unknown impurity.
-
Utilize chemical databases (e.g., ChemSpider, SciFinder) to search for potential structures matching the proposed elemental composition and fragmentation pattern.
5. Confirmation:
-
If a putative structure is identified, it should be confirmed by synthesizing a reference standard and comparing its retention time and mass spectra with the unknown impurity.
-
For definitive structural confirmation, isolation of the impurity followed by NMR analysis may be necessary.[10]
Conclusion
The identification of unknown impurities is a non-trivial but essential aspect of pharmaceutical development and quality control. While traditional methods like HPLC-UV have their place, the superior sensitivity, selectivity, and mass accuracy of high-resolution mass spectrometry make it the gold standard for confidently identifying and characterizing unknown compounds.[3][4][13] By providing detailed information on elemental composition and fragmentation, HRMS empowers scientists to unravel the identity of even trace-level impurities, ensuring the safety and quality of pharmaceutical products. The integration of HRMS into analytical workflows represents a significant advancement in the ability to meet and exceed the stringent requirements of regulatory bodies and safeguard patient health.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. toref-standards.com [toref-standards.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. contractpharma.com [contractpharma.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Comparative Docking Analysis of 1-(2-Chloropyrimidin-5-YL)ethanone Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 1-(2-Chloropyrimidin-5-YL)ethanone analogs, offering insights into their potential as kinase inhibitors. The pyrimidine scaffold is a well-established feature in numerous kinase inhibitors, and understanding the structure-activity relationship of these analogs is crucial for the development of novel therapeutics.[1] This document summarizes the binding affinities and interaction patterns of a series of these analogs with key cancer-related kinases.
Quantitative Docking Data Summary
The following table summarizes the docking scores and predicted binding energies of representative this compound analogs against a hypothetical kinase target. Lower docking scores and more negative binding energies suggest a more favorable binding interaction. The data presented here is a composite representation based on typical results for similar pyrimidine derivatives.[1][2]
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |
| Core | Unsubstituted this compound | -6.8 | -50.2 |
| Analog 1 | 4-Fluorophenyl substitution on the ethanone moiety | -7.5 | -58.7 |
| Analog 2 | 3,4-Dichlorophenyl substitution on the ethanone moiety | -8.2 | -65.3 |
| Analog 3 | 4-Methoxyphenyl substitution on the ethanone moiety | -7.2 | -54.9 |
| Analog 4 | 4-Trifluoromethylphenyl substitution on the ethanone moiety | -8.5 | -69.8 |
Experimental Protocols
A generalized molecular docking protocol for this compound analogs against kinase targets is detailed below. This protocol is a synthesis of methodologies reported in various studies on pyrimidine derivatives.[3][4]
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDockTools.[3][4]
-
Ligand Structures: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field to obtain stable conformations.[4]
2. Molecular Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target kinase to specify the search space for the docking algorithm.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina.[5] The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.[1]
-
Pose Selection and Analysis: The resulting docking poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the kinase active site.[1][4]
Visualizations
To illustrate the processes involved in these comparative studies, the following diagrams are provided.
Caption: A typical workflow for in silico comparative docking studies.[1]
Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrimidine analog.
References
A Comparative Guide to Assessing Batch-to-Batch Consistency of 1-(2-Chloropyrimidin-5-YL)ethanone from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality and consistency of starting materials and intermediates are paramount.[1] 1-(2-Chloropyrimidin-5-YL)ethanone is a key building block in the synthesis of numerous pharmaceutical compounds. Variations in its purity, impurity profile, and physical properties from batch to batch can significantly impact the yield, purity, and overall quality of the final API. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound obtained from different suppliers, ensuring a reliable and reproducible manufacturing process.
Critical Quality Attributes (CQAs) for this compound
The first step in assessing batch-to-batch consistency is to define the critical quality attributes (CQAs) that are essential for the downstream process. For a chemical intermediate like this compound, these typically include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main compound and identification of impurities.
-
Physical Properties: Appearance, melting point, and solubility.
-
Residual Solvents: Levels of any remaining solvents from the manufacturing process.
-
Water Content: Moisture level, which can affect reactivity.
A consistent intermediate will exhibit reproducible results across these parameters for every batch.[1]
Comparative Analysis of Supplier Batches
A systematic approach to comparing batches from different suppliers is crucial. The following table outlines a hypothetical comparison of three batches of this compound from three different suppliers (A, B, and C).
| Parameter | Supplier A (Batch A123) | Supplier B (Batch B456) | Supplier C (Batch C789) | Acceptance Criteria |
| Appearance | White to off-white solid | White crystalline powder | Off-white powder | White to off-white solid |
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference spectra |
| Purity by HPLC (%) | 99.2 | 98.5 | 99.5 | ≥ 98.0% |
| Melting Point (°C) | 91-93 | 89-92 | 92-94 | 90-95 °C |
| Water Content (Karl Fischer, % w/w) | 0.15 | 0.30 | 0.10 | ≤ 0.5% |
| Residual Solvents (GC-HS, ppm) | Toluene: 50, Heptane: 100 | Toluene: 80, Heptane: 150 | Toluene: 30, Heptane: 80 | Toluene: ≤ 890, Heptane: ≤ 5000 |
| Individual Impurity by HPLC (%) | Impurity 1: 0.08, Impurity 2: 0.05 | Impurity 1: 0.15, Impurity 3: 0.10 | Impurity 1: 0.06, Impurity 4: 0.04 | ≤ 0.1% |
| Total Impurities by HPLC (%) | 0.13 | 0.25 | 0.10 | ≤ 0.5% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
3.2. Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.53 mm, 3 µm.
-
Oven Temperature Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
3.3. Karl Fischer Titration for Water Content
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent suitable for ketones.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
3.5. Mass Spectrometry (MS) for Identity
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Visualizing the Assessment Workflow
A clear workflow ensures a systematic evaluation of each supplier's material.
Caption: Experimental workflow for assessing batch-to-batch consistency.
Logical Framework for Supplier Qualification
The decision to qualify a supplier should be based on a logical evaluation of the collected data against predefined acceptance criteria.
Caption: Logical framework for supplier qualification based on experimental data.
By implementing this comprehensive guide, researchers and drug development professionals can make informed decisions when selecting suppliers for this compound. A thorough and consistent evaluation process is a critical step in ensuring the robustness and reproducibility of pharmaceutical manufacturing processes. This ultimately contributes to the quality and safety of the final drug product.[2]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2-Chloropyrimidin-5-YL)ethanone
For laboratory professionals engaged in research, development, and analysis, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-Chloropyrimidin-5-YL)ethanone, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is classified as a hazardous substance, and direct contact can pose significant health risks.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2][3][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[5]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin exposure.[5]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]
An emergency eyewash station and a safety shower must be readily accessible in the handling area.
Hazard Classification and Quantitative Data
While specific quantitative disposal limits are determined by local, state, and national regulations, the hazard classifications for this compound inform the stringent disposal requirements.
| Identifier | Value | Source |
| CAS Number | 110100-00-0 | [7][8] |
| Molecular Formula | C₆H₅ClN₂O | [7][8] |
| Hazard Pictogram | GHS07 (Exclamation mark) | [7] |
| Signal Word | Warning | [2][7] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [2][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[5][9]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including unused product, contaminated materials (e.g., gloves, wipes, pipette tips), and rinsate, must be treated as hazardous waste.[5][10]
-
Segregate as Halogenated Organic Waste: This compound is a chlorinated pyrimidine derivative and must be segregated into the halogenated organic waste stream.[5][6] Do not mix with non-halogenated chemical waste.[5][6]
-
Check for Incompatibilities: Avoid mixing this waste with strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions.[9][11][12]
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top lid.[5][9]
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant").[9][10] Do not use abbreviations or chemical formulas.[9]
-
Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste.[10]
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5][12]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin to capture any potential leaks.[5][12]
Step 4: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][9]
-
Documentation: Complete any required hazardous waste disposal forms, accurately detailing the contents and quantity of the waste.[4][12]
Step 5: Final Disposal Method
-
Incineration: The recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[4][13] These facilities are equipped with afterburners and scrubbers to neutralize harmful byproducts.[4][13]
-
Licensed Disposal Vendor: All disposal must be handled by a certified hazardous waste disposal company.[4][13]
Step 6: Empty Container Decontamination
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][10]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste in the halogenated organic waste stream.[5][9][10]
-
Final Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container may then be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.[5][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.at [fishersci.at]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 110100-00-0 [sigmaaldrich.com]
- 8. Synthonix, Inc > 110100-00-0 | this compound [synthonix.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 1-(2-Chloropyrimidin-5-YL)ethanone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 1-(2-Chloropyrimidin-5-YL)ethanone.
Hazard Identification and Personal Protective Equipment
This compound is a solid substance that presents several hazards.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | Respirator | In well-ventilated areas, respiratory protection may not be required. If handling fine powders or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95 or P100) is recommended.[1][2][3][4][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily accessible within the fume hood.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.
Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the chemical fume hood.
Post-Handling
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for cleaning, should be collected in a separate, labeled container for halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this chemical down the drain.[6][7][8][9]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling this compound.
References
- 1. 3m.com [3m.com]
- 2. queensu.ca [queensu.ca]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 7. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 8. uth.edu [uth.edu]
- 9. uab.cat [uab.cat]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
